Product packaging for 7-Bromo-8-chloroquinoline(Cat. No.:CAS No. 1429790-80-6)

7-Bromo-8-chloroquinoline

Cat. No.: B1512261
CAS No.: 1429790-80-6
M. Wt: 242.5 g/mol
InChI Key: CEYGIBBNXCBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-8-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1512261 7-Bromo-8-chloroquinoline CAS No. 1429790-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYGIBBNXCBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857469
Record name 7-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429790-80-6
Record name 7-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-8-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The narrative is structured to deliver not just a procedural outline, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility. This document delves into the strategic selection of precursors, the rationale behind the chosen reaction sequence, detailed experimental protocols, and the critical aspects of reaction mechanisms and safety considerations. The synthesis is presented as a logical and efficient two-step process, commencing with the regioselective bromination of 8-hydroxyquinoline to afford the key intermediate, 7-bromo-8-hydroxyquinoline, followed by a deoxychlorination reaction to yield the final target compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex heterocyclic scaffolds and the development of novel molecular entities.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery and development, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus, which allows for functionalization at various positions, has led to the development of a wide array of derivatives with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

The introduction of halogen atoms onto the quinoline framework can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 7-bromo-8-chloro substitution pattern on the quinoline ring presents a unique combination of electronic and steric properties, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide focuses on a reliable and accessible synthetic route to this compound, providing a detailed and practical framework for its preparation in a laboratory setting. The presented methodology emphasizes efficiency, selectivity, and a thorough understanding of the underlying chemical principles.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is strategically designed as a two-step sequence, prioritizing the use of readily available starting materials and well-established, high-yielding chemical transformations. The chosen pathway is as follows:

  • Step 1: Regioselective Bromination of 8-Hydroxyquinoline. The synthesis commences with the selective introduction of a bromine atom at the 7-position of the 8-hydroxyquinoline ring. This is a critical step that dictates the final substitution pattern. The hydroxyl group at the 8-position acts as a powerful activating and ortho-, para-directing group, facilitating electrophilic aromatic substitution. By carefully controlling the reaction conditions and the choice of brominating agent, the desired 7-bromo isomer can be obtained in good yield.

  • Step 2: Deoxychlorination of 7-Bromo-8-hydroxyquinoline. The second step involves the conversion of the hydroxyl group of the intermediate, 7-bromo-8-hydroxyquinoline, into a chloro group. This transformation is a common and effective method for the synthesis of chloroquinolines from their hydroxy precursors and is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

This synthetic strategy offers several advantages:

  • High Regioselectivity: The directing effect of the hydroxyl group in the first step ensures the desired placement of the bromine atom.

  • Efficiency: The reactions are generally high-yielding and proceed under relatively mild conditions.

  • Scalability: The chosen reactions are amenable to scaling up for the production of larger quantities of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-8-hydroxyquinoline

This procedure details the regioselective bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) as the brominating agent.[1]

Reaction Scheme:

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 equivalent) in chloroform.

  • Cool the solution in an ice bath and add N-bromosuccinimide (1.0 equivalent) portion-wise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromo-8-hydroxyquinoline.[1]

Mechanism Insight:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 8-position is a strong activating group, increasing the electron density of the aromatic ring and directing the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. Due to steric hindrance at the 5-position, the bromination preferentially occurs at the 7-position.

Step 2: Synthesis of this compound

This protocol describes the conversion of 7-bromo-8-hydroxyquinoline to this compound using phosphorus oxychloride (POCl₃).[2]

Reaction Scheme:

Materials:

  • 7-Bromo-8-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Stirring rod

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add 7-bromo-8-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or chloroform.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Mechanism Insight:

The conversion of the hydroxyl group to a chloro group proceeds through the formation of a chlorophosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by a chloride ion on the carbon atom bearing the ester group results in the formation of the desired 8-chloroquinoline derivative and a phosphate byproduct.

Quantitative Data and Characterization

StepReactantProductReagentsTypical Yield
18-Hydroxyquinoline7-Bromo-8-hydroxyquinolineN-Bromosuccinimide, Chloroform~85%[1]
27-Bromo-8-hydroxyquinolineThis compoundPhosphorus oxychlorideHigh (typically >80%)

Characterization of this compound:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_of_7_Bromo_8_chloroquinoline start 8-Hydroxyquinoline intermediate 7-Bromo-8-hydroxyquinoline start->intermediate NBS, Chloroform (Bromination) product This compound intermediate->product POCl₃ (Chlorination)

Caption: Synthetic pathway for this compound.

Safety and Handling

  • 8-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: As a halogenated heterocyclic compound, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. By providing a detailed explanation of the synthetic strategy, experimental protocols, and underlying reaction mechanisms, this document serves as a practical resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this versatile building block opens up avenues for the development of novel compounds with potential applications in drug discovery and materials science. Adherence to the described procedures and safety precautions is paramount to ensure a successful and safe experimental outcome.

References

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, halogenated quinolines serve as exceptionally versatile intermediates, offering reactive handles for molecular elaboration and diversification. This technical guide provides a comprehensive scientific overview of 7-Bromo-8-chloroquinoline, a sparsely documented yet highly valuable heterocyclic building block.

Due to the limited direct experimental data available for this specific isomer, this document leverages established principles of quinoline chemistry and draws authoritative insights from closely related analogues. We will explore its core physicochemical and spectroscopic properties, propose logical and efficient synthetic pathways, detail its chemical reactivity for further functionalization, and discuss its potential applications in research and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this unique molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and material design. The following sections detail the calculated properties and predicted spectroscopic signature of this compound.

Core Chemical Properties

The key physicochemical data for this compound are summarized below. It is important to note that while the molecular formula and weight are exact, other parameters are estimated based on computational models and data from analogous structures.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not assignedN/A
Molecular Formula C₉H₅BrClNCalculated
Molecular Weight 242.50 g/mol Calculated
Appearance Predicted to be an off-white to pale yellow solidAnalogy to similar haloquinolines[3]
Solubility Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and DMF; low water solubility[3]Analogy
LogP (Octanol/Water) ~3.5 - 4.0 (Predicted)Computational Estimation
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification and quality control. While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be reliably predicted.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2, 3, and 4 on the pyridine ring will exhibit characteristic doublet of doublets or doublet patterns. The two remaining protons at positions 5 and 6 on the benzene ring will also appear as distinct multiplets, with coupling constants indicating their ortho and meta relationships.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms of the quinoline core. The carbons bonded to the halogens (C7 and C8) will show shifts influenced by the electronegativity and anisotropic effects of bromine and chlorine.

  • Mass Spectrometry (MS): The mass spectrum will be distinguished by a prominent molecular ion peak (M⁺). Crucially, this peak will be accompanied by a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks at M, M+2, and M+4, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to feature characteristic absorption bands for aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N aromatic ring stretching (~1450-1600 cm⁻¹), and C-X (C-Br, C-Cl) stretching vibrations in the fingerprint region (< 800 cm⁻¹).

Synthesis and Manufacturing Strategy

The strategic synthesis of this compound requires careful control of regioselectivity to ensure the correct placement of the halogen substituents. Direct halogenation of the parent quinoline is often unselective and difficult to control. Therefore, a more robust approach involves constructing the quinoline ring from appropriately substituted precursors.

Proposed Synthetic Pathway

A logical and field-proven approach is a multi-step synthesis beginning with a substituted aniline. The following pathway leverages well-established named reactions to provide a high degree of control.[6] The causality behind this choice lies in its ability to install substituents methodically, avoiding the formation of difficult-to-separate isomers that plague direct halogenation approaches.

G cluster_0 Synthetic Workflow for this compound A 2-Chloroaniline C Intermediate A (Anilinomethylenemalonate) A->C Gould-Jacobs Reaction (Condensation) B Diethyl ethoxymethylenemalonate B->C D 8-Chloroquinolin-4-ol C->D Thermal Cyclization (High Temperature) E 4,8-Dichloroquinoline D->E Chlorination (e.g., POCl₃) F 7-Bromo-4,8-dichloroquinoline E->F Regioselective Bromination (e.g., NBS, H₂SO₄) G 7-Bromo-8-chloroquinolin-4-ol F->G Selective Hydrolysis H This compound G->H Deoxygenation

Caption: Proposed synthetic workflow for this compound.

This illustrative pathway is one of several possibilities. An alternative involves bromination prior to ring formation. The choice of route would depend on starting material availability and optimization of regiochemical control.

Illustrative Experimental Protocol: Synthesis of 8-Chloroquinolin-4-ol (Step 1)

This protocol is based on the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 100-110 °C for 2 hours. The progress of the intermediate formation can be monitored by Thin Layer Chromatography (TLC). This step is self-validating as the disappearance of the aniline starting material indicates reaction completion.

  • Cyclization: Add the resulting anilinomethylenemalonate intermediate dropwise to a pre-heated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture and dilute with hexane to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with hexane, and then with ethyl acetate to remove impurities. The resulting solid, 8-chloroquinolin-4-ol, can be carried forward or further purified by recrystallization.

Subsequent steps would involve chlorination of the 4-hydroxyl group, followed by regioselective bromination at the 7-position, a step often directed by the existing substituents and controlled by the choice of brominating agent (e.g., N-Bromosuccinimide in sulfuric acid).[7]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two halogen atoms, which allows for selective and sequential functionalization.

Overview of Reactivity

The quinoline ring is an electron-deficient system, which influences the reactivity of its substituents.

  • C7-Bromo Group: The bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2] This position is sterically accessible and electronically suitable for oxidative addition to a Pd(0) catalyst.

  • C8-Chloro Group: The chlorine atom at the 8-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. However, under forcing conditions or with specific catalysts, it can be displaced by strong nucleophiles. Its proximity to the ring nitrogen also allows it to participate in chelation with metal catalysts, potentially modulating reactivity at other sites.

G cluster_1 Key Chemical Transformations Start This compound Prod_Suzuki 7-Aryl-8-chloroquinoline Start->Prod_Suzuki Suzuki Coupling (C-C Bond) Prod_Sonogashira 7-Alkynyl-8-chloroquinoline Start->Prod_Sonogashira Sonogashira Coupling (C-C Bond) Prod_Buchwald 7-Amino-8-chloroquinoline Start->Prod_Buchwald Buchwald-Hartwig (C-N Bond) Prod_SNAr 7-Bromo-8-Nu-quinoline Start->Prod_SNAr SNAr (C-Nu Bond) Suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Suzuki->Prod_Suzuki Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Sonogashira->Prod_Sonogashira Buchwald Amine (R₂NH) Pd Catalyst, Base Buchwald->Prod_Buchwald SNAr Nucleophile (Nu⁻) (e.g., RO⁻, RS⁻) High Temp/Pressure SNAr->Prod_SNAr

Caption: Potential derivatization pathways for this compound.

Exemplar Protocol: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol provides a general methodology for creating C-C bonds at the 7-position, a critical transformation in drug discovery for scaffold hopping and SAR (Structure-Activity Relationship) studies.[2]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The self-validating nature of this protocol relies on chromatographic monitoring to confirm the formation of the new, more non-polar product.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 7-aryl-8-chloroquinoline derivative.

Applications in Research and Drug Development

Halogenated quinolines are high-value scaffolds for generating novel molecules with diverse biological activities.

  • Anticancer Agents: The quinoline core is present in numerous anticancer agents.[8][9][10] The C7 and C8 positions can be functionalized to introduce pharmacophores that interact with key cancer targets like kinases (e.g., EGFR, VEGFR) or DNA.[2] this compound is an ideal starting point for creating libraries of compounds for high-throughput screening.

  • Antimicrobial and Antiviral Agents: Quinolines have a long history as antimalarial drugs and exhibit broad-spectrum antibacterial and antifungal properties.[1][11] Recent studies have even explored hydroxyquinoline derivatives as potential inhibitors of SARS-CoV-2 viral entry.[12] The dual halogenation pattern of this compound allows for the synthesis of novel derivatives to combat drug-resistant pathogens.

  • Molecular Probes and Chelating Agents: 8-Hydroxyquinoline derivatives are well-known metal-chelating agents.[11][13] While this compound lacks the 8-hydroxyl group, it serves as a precursor to such molecules. The introduction of fluorescent moieties via cross-coupling can also lead to the development of molecular probes for biological imaging.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous haloquinolines dictates that it must be handled with care as a potentially hazardous chemical.[3][14][15]

  • Hazard Assessment: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[15] Handle as a substance with unknown long-term toxicological effects.

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound represents a chemical intermediate of significant untapped potential. Its unique substitution pattern provides two distinct and orthogonally reactive sites, enabling a wide range of selective chemical modifications. While direct experimental data remains limited, this guide has provided a robust framework for its synthesis, handling, and application by drawing upon established chemical principles and data from closely related analogues. For researchers and scientists in drug discovery and materials science, this compound is a valuable building block for the rational design and synthesis of novel, high-value molecules.

References

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 7-Bromo-8-chloroquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural characteristics, predicted spectroscopic profile, and plausible synthetic and analytical workflows. By grounding theoretical analysis in the established chemistry of related quinoline derivatives, this guide offers field-proven insights and self-validating protocols to ensure scientific rigor in the handling and characterization of this compound.

Introduction: The Strategic Role of Halogenated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of halogen atoms on this bicyclic system is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a prime example of a dihalogenated quinoline where the specific positioning of bromine and chlorine atoms creates unique electronic and steric environments. Understanding the precise molecular architecture and chemical behavior of this compound is crucial for its potential application as a synthetic intermediate or a pharmacologically active agent. This guide provides the foundational knowledge required to synthesize, characterize, and safely handle this molecule.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound is defined by a quinoline core with a bromine atom at position 7 and a chlorine atom at position 8. This substitution pattern dictates its chemical personality.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which decrease the electron density of the aromatic system and lower the basicity of the quinoline nitrogen.

  • Steric Effects: The adjacent (peri) positioning of the relatively bulky bromine and chlorine atoms can induce steric strain, potentially causing slight distortions from planarity in the bicyclic system. This steric hindrance can also influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions.

While specific experimental data for this compound is not widely published, its core properties can be reliably predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale / Source
Molecular Formula C₉H₅BrClNBased on chemical structure
Molecular Weight 242.50 g/mol Based on atomic weights
Appearance Off-white to yellow solidTypical for halogenated aromatics
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); Insoluble in waterHigh lipophilicity due to halogenation
Hazard Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory IrritantBased on data for isomeric compounds[1]

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible route involves the construction of the quinoline ring system from a pre-functionalized aniline precursor, such as via the Skraup or a related cyclization reaction.

Synthetic Workflow Diagram

G cluster_legend Legend Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Step 1: Skraup Cyclization Final Product Final Product Intermediate->Final Product Step 2: Chlorination Input Input Product Product

Caption: A generalized two-stage workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Skraup Reaction and Chlorination

Expertise & Experience: This protocol is adapted from established methods for synthesizing substituted quinolines.[2] The Skraup reaction is a classic and robust method for forming the quinoline ring, while phosphorus oxychloride is a standard and highly effective reagent for converting a hydroxyl group to a chloro group on this scaffold.

Part A: Synthesis of 7-Bromo-8-hydroxyquinoline (Intermediate)

  • Reaction Setup: In a fume hood, cautiously add 3-bromo-2-aminophenol (1.0 eq.) to concentrated sulfuric acid (4.0 eq.) in a flask equipped with a reflux condenser and mechanical stirrer.

  • Reagent Addition: Slowly add glycerol (3.0 eq.) to the mixture. Then, add a suitable oxidizing agent (e.g., arsenic pentoxide or the aniline itself can serve this role) portion-wise, controlling any exotherm with an ice bath.

  • Cyclization: Heat the reaction mixture to 120-130°C for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool, then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the intermediate precipitates.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude 7-Bromo-8-hydroxyquinoline can be purified by recrystallization.

Part B: Chlorination to this compound (Final Product)

  • Reaction Setup: In a fume hood, add the dried 7-Bromo-8-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Chlorination: Heat the mixture to reflux (approx. 110°C) for 2-4 hours.[2] The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: Neutralize the solution with a base. The product will precipitate as a solid.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.

Structural Characterization: A Self-Validating Analytical Workflow

Trustworthiness: The identity and purity of the final compound must be confirmed through a multi-faceted analytical approach. This workflow ensures that data from orthogonal techniques corroborates the structure, providing a high degree of confidence.

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified this compound HRMS HRMS (ESI-TOF) Synthesized_Compound->HRMS Elemental Composition NMR 1H & 13C NMR Synthesized_Compound->NMR Connectivity & Skeleton IR FTIR Synthesized_Compound->IR Functional Groups Structural_Confirmation Structural Confirmation HRMS->Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation

Caption: A self-validating workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data
  • High-Resolution Mass Spectrometry (HRMS): This is the most critical technique for confirming the elemental formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster. The most abundant peak will correspond to [C₉H₅⁷⁹Br³⁵ClN]⁺, with other peaks in the cluster having predictable relative intensities. The measured exact mass must match the calculated mass within a narrow tolerance (e.g., < 5 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like CDCl₃ will show complex signals in the aromatic region (~7.5-9.0 ppm). The proton at C2, adjacent to the nitrogen, is expected to be the most deshielded (highest ppm value). The coupling constants between the remaining protons on the benzene ring (at C5 and C6) will be key to confirming their connectivity.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals for the nine carbon atoms. The chemical shifts of C7 and C8 will be directly influenced by the attached bromine and chlorine, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching vibrations (~1600-1450 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (<800 cm⁻¹).

Safety, Handling, and Storage

Authoritative Grounding: Halogenated quinolines are classified as hazardous substances and must be handled with appropriate precautions.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has detailed the molecular structure, predicted properties, and necessary experimental frameworks for the synthesis and characterization of this compound. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity. The unique substitution pattern of this molecule makes it a compelling candidate for further investigation. Future research should focus on its functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C7-bromo position, to generate novel libraries of compounds.[5] Subsequent screening of these derivatives for biological activity, for instance as anticancer or antimicrobial agents, could unlock its therapeutic potential.

References

The Orthogonal Reactivity of 7-Bromo-8-chloroquinoline: A Technical Guide for Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-8-chloroquinoline is a versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms on the quinoline core imparts a highly predictable and orthogonal reactivity, enabling selective functionalization at either the C-7 or C-8 position. This guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on the chemoselective transformations that allow for the stepwise introduction of diverse molecular fragments. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions at the C-7 bromo position and nucleophilic aromatic substitution at the C-8 chloro position. This document serves as a comprehensive resource for scientists, offering not only theoretical insights but also practical, field-proven experimental protocols to facilitate the strategic design and synthesis of novel quinoline-based molecules.

Introduction: A Tale of Two Halogens on a Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] The introduction of halogen atoms onto this scaffold provides synthetic handles for molecular elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound presents a particularly interesting case due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, dictated by their positions on the electron-rich carbocyclic and electron-deficient pyridine rings, respectively.

The fundamental principle governing the reactivity of this molecule is the significant difference in bond dissociation energies (C-Cl > C-Br), which dictates the propensity of each halogen to participate in different reaction types.[2] Generally, the C-Br bond is more labile and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] Conversely, the C-8 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen, making the C-Cl bond at this position a suitable leaving group in nucleophilic aromatic substitution (SNAr) reactions. This inherent orthogonality allows for a high degree of control in synthetic strategies.

Below is a conceptual workflow illustrating the selective functionalization pathways available for this compound.

G cluster_0 C-7 Position Functionalization cluster_1 C-8 Position Functionalization start This compound suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalyst snar Nucleophilic Aromatic Substitution (Nu-H) start->snar Base product1 product1 suzuki->product1 8-Chloro-7-arylquinoline product2 product2 buchwald->product2 8-Chloro-7-aminoquinoline product3 product3 sonogashira->product3 8-Chloro-7-alkynylquinoline product4 product4 snar->product4 7-Bromo-8-substituted-quinoline

Caption: Orthogonal reactivity of this compound.

Synthesis of the this compound Scaffold

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of halogenated quinolines.[4] A common strategy involves a multi-step sequence starting from a suitably substituted aniline, followed by construction of the quinoline core and subsequent halogenation.

A potential synthetic pathway is outlined below:

G start 2-Chloroaniline step1 Bromination start->step1 intermediate1 3-Bromo-2-chloroaniline step1->intermediate1 step2 Gould-Jacobs Reaction (+ Diethyl ethoxymethylenemalonate) intermediate1->step2 intermediate2 7-Bromo-8-chloro-4-hydroxyquinoline step2->intermediate2 step3 Chlorination (e.g., POCl3) intermediate2->step3 end This compound step3->end

Caption: Plausible synthetic route to this compound.

Step-by-Step Protocol (Adapted from similar syntheses):

  • Bromination of 2-Chloroaniline: To a solution of 2-chloroaniline in a suitable solvent such as acetic acid, add bromine dropwise at a controlled temperature. The regioselectivity of the bromination will be directed by the amino and chloro substituents.

  • Gould-Jacobs Reaction: The resulting 3-bromo-2-chloroaniline is then subjected to a Gould-Jacobs reaction. This involves condensation with diethyl ethoxymethylenemalonate, followed by thermal cyclization at high temperatures (typically in a high-boiling solvent like Dowtherm A) to construct the quinoline core, yielding 7-bromo-8-chloro-4-hydroxyquinoline.[4]

  • Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is commonly achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.[4]

Palladium-Catalyzed Cross-Coupling at the C-7 Position

The C-7 bromo substituent is the prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages by reacting the C-7 bromo position with an arylboronic acid in the presence of a palladium catalyst and a base.[1]

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)Catalyst choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system is often used to facilitate the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °COptimized to ensure a reasonable reaction rate while maintaining selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of 7-aminoquinoline derivatives by coupling this compound with primary or secondary amines.[7][9] This reaction typically requires a palladium catalyst with a bulky, electron-rich phosphine ligand.[10]

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the desired amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Overview of Buchwald-Hartwig Amination:

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex L2Pd(II)(Ar)Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR2 pd2_amine_complex [L2Pd(II)(Ar)(HNR2)]+Br- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L2Pd(II)(Ar)(NR2) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 (Regeneration) product Ar-NR2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a highly efficient method for the alkynylation of aryl halides, reacting this compound with a terminal alkyne.[3] This reaction is typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base.[11][12]

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position

The C-8 chloro substituent, being on the electron-deficient pyridine ring, is activated for nucleophilic aromatic substitution (SNAr).[13] This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides, selectively at this position while leaving the C-7 bromo group intact.

Generalized Protocol for SNAr with Amines:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or NMP).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-2.0 equiv.). A base, such as potassium carbonate or triethylamine, may be added if the amine salt is not desired as a byproduct.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash the solid. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion: A Platform for Molecular Diversity

The orthogonal reactivity of this compound makes it a powerful building block for the synthesis of complex, highly functionalized quinoline derivatives. The ability to selectively address either the C-7 or C-8 position through well-established and reliable synthetic methodologies provides researchers with a high degree of control and flexibility in molecular design. The palladium-catalyzed cross-coupling reactions at the C-7 bromo position and nucleophilic aromatic substitution at the C-8 chloro position are not mutually exclusive; they can be employed in a sequential manner to create intricate molecular architectures. This technical guide provides a solid foundation of the principles and practical protocols for harnessing the unique reactivity of this compound, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-8-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The strategic placement of substituents on the quinoline core is a key strategy for modulating biological activity, and halogenated quinolines are particularly valuable in this regard. Halogens can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[7]

The 7-bromo-8-chloroquinoline scaffold, in particular, offers a unique combination of electronic and steric properties. The presence of two distinct halogens at positions 7 and 8 provides orthogonal handles for further chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable scaffold and its derivatives, grounded in established chemical principles and supported by detailed experimental insights.

PART 1: Foundational Strategies for Quinoline Ring Construction

The synthesis of the quinoline core is a well-established field with several named reactions that have stood the test of time, alongside modern, metal-catalyzed approaches that offer milder conditions and broader substrate scope.

Classical Cyclization Strategies

The Skraup Synthesis: Named after Zdenko Hans Skraup, this is one of the oldest and most direct methods for quinoline synthesis.[8] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9]

The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[9] The aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. Subsequent oxidation furnishes the aromatic quinoline ring. While effective, the reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate.[8][10]

The Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[11][12] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[13] This method is more versatile than the Skraup synthesis as it allows for the introduction of substituents on the pyridine ring of the quinoline system.[14][15]

The Gould-Jacobs Reaction for 4-Hydroxyquinoline Intermediates

The Gould-Jacobs reaction is a powerful and reliable method for constructing the quinoline scaffold, leading specifically to 4-hydroxyquinoline derivatives.[16] These intermediates are exceptionally useful because the 4-hydroxy group can be readily converted into a 4-chloro group, which is a key reactive site for nucleophilic aromatic substitution.[2][17][18]

The reaction proceeds in two main stages:

  • Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form a diethyl anilinomethylenemalonate intermediate.[17]

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), which induces cyclization to form an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[16]

Modern Transition-Metal-Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a dominant force in heterocyclic synthesis, offering efficient and versatile routes to quinolines under milder conditions.[3][4] These methods often involve C-H activation, cross-coupling, and domino reactions, allowing for the construction of complex, polysubstituted quinolines from readily available starting materials.[4][19] Catalysts based on palladium, copper, and nickel have been extensively used for these transformations.[4][20]

PART 2: Strategic Synthesis of the this compound Core

The synthesis of this compound requires a multi-step approach, carefully considering the introduction of the two halogen atoms and the formation of the quinoline ring. Below are two plausible and scientifically sound synthetic pathways.

Pathway A: Ring Formation Followed by Sequential Halogenation

This strategy focuses on first constructing the 8-chloroquinoline core and then introducing the bromine atom at the 7-position through regioselective electrophilic aromatic substitution.

Pathway_A A 2-Chloroaniline B 8-Chloroquinoline A->B Skraup or Doebner-von Miller Reaction C This compound B->C Electrophilic Bromination (e.g., NBS)

Caption: Synthetic Pathway A for this compound.

Causality Behind Experimental Choices:

  • Step 1: Synthesis of 8-Chloroquinoline: Starting with 2-chloroaniline ensures the chlorine atom is correctly positioned at what will become the 8-position of the quinoline ring. A classical method like the Skraup or Doebner-von Miller reaction can be employed for the cyclization.

  • Step 2: Regioselective Bromination: The next critical step is the selective bromination at the C7 position. In the quinoline ring, electrophilic substitution is generally directed to the benzene ring portion. The existing electron-withdrawing chloro group at C8 will deactivate the ring, but the directing effect of the heterocyclic nitrogen typically favors substitution at the C5 and C7 positions. By carefully controlling the reaction conditions and using a suitable brominating agent like N-Bromosuccinimide (NBS), selective bromination at C7 can be achieved. Metal-free halogenation protocols have been developed that offer excellent regioselectivity for 8-substituted quinolines.[21]

Pathway B: Pre-functionalized Aniline and Gould-Jacobs Cyclization

This more versatile approach involves synthesizing a di-halogenated aniline precursor first, followed by the Gould-Jacobs reaction to build the quinoline core. This pathway provides a 4-hydroxyquinoline intermediate, which is readily converted to the highly reactive 4-chloro derivative, a valuable precursor for further diversification.

Pathway_B cluster_0 Gould-Jacobs Reaction A 3-Bromo-2-chloroaniline B Diethyl ((3-bromo-2-chlorophenyl)amino) methylenemalonate A->B Condensation with EMME C 7-Bromo-8-chloro-4-hydroxyquinoline B->C Thermal Cyclization D 7-Bromo-8-chloro-4-oxoquinoline (Tautomer) C->D Tautomerization E 7-Bromo-4,8-dichloroquinoline C->E Chlorination (e.g., POCl₃)

Caption: Synthetic Pathway B via the Gould-Jacobs Reaction.

Causality Behind Experimental Choices:

  • Step 1: Synthesis of 3-Bromo-2-chloroaniline: This key starting material sets the final substitution pattern. Its synthesis would typically start from a commercially available substituted aniline or nitrotoluene, followed by standard halogenation and reduction steps.

  • Step 2: Gould-Jacobs Reaction: This reaction is chosen for its reliability in producing 4-hydroxyquinolines.[2] The condensation with EMME followed by high-temperature cyclization is a robust sequence.[17]

  • Step 3: Chlorination: The resulting 7-bromo-8-chloro-4-hydroxyquinoline is then converted to the 4-chloro derivative. Phosphorus oxychloride (POCl₃) is the standard and highly effective reagent for this transformation.[2][17] The product, 7-bromo-4,8-dichloroquinoline, is a versatile building block for synthesizing a wide range of derivatives.

PART 3: Experimental Protocols & Data

The following protocols are detailed, self-validating methodologies based on established procedures for analogous structures.

Protocol 1: Synthesis of 7-Bromo-8-chloro-4-hydroxyquinoline (via Pathway B, Step 2)

This protocol outlines the Gould-Jacobs reaction to form the quinoline core.

Workflow Diagram:

G start Start step1 Step 1: Condensation Mix 3-Bromo-2-chloroaniline (1.0 eq) and EMME (1.1 eq). Heat at 110-120°C for 1-2 hours. Remove ethanol under reduced pressure. start->step1 step2 Step 2: Cyclization Add condensation product to preheated diphenyl ether (250°C). Maintain temperature for 20-40 minutes. step1->step2 step3 Step 3: Isolation Cool the reaction mixture. Add hexane to precipitate the product. Filter the solid. step2->step3 step4 Step 4: Purification Wash the solid with hexane, then ethanol. Dry to obtain pure product. step3->step4 end End step4->end

Caption: Experimental workflow for the Gould-Jacobs reaction.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 3-bromo-2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (EMME, 1.1 equivalents).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-bromo-2-chlorophenyl)amino)methylene)malonate can often be used directly in the next step.

  • In a separate flask equipped for high-temperature reactions, heat a high-boiling solvent like diphenyl ether to 250°C.

  • Slowly add the crude intermediate from step 3 to the hot solvent. The cyclization is typically rapid and the product may begin to precipitate. Maintain the temperature for 20-40 minutes.

  • Allow the mixture to cool to below 100°C, then add a hydrocarbon solvent such as hexane to dilute the mixture and complete the precipitation.

  • Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, followed by a wash with ethanol.

  • Dry the solid under vacuum to yield 7-bromo-8-chloro-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-Bromo-4,8-dichloroquinoline (via Pathway B, Step 3)

This protocol details the conversion of the 4-hydroxy group to a 4-chloro group.

Step-by-Step Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.

  • To a flask, add 7-bromo-8-chloro-4-hydroxyquinoline (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Crucial Step: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is neutral to basic (pH 8-9).

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude 7-bromo-4,8-dichloroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary (Representative)
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
7-Bromo-8-chloro-4-hydroxyquinolineC₉H₅BrClNO274.5075-85Off-white to pale yellow solid
7-Bromo-4,8-dichloroquinolineC₉H₄BrCl₂N292.9580-95Solid

PART 4: Synthesis of Derivatives: Leveraging the Scaffold's Reactivity

The 7-bromo-4,8-dichloroquinoline core is a powerful platform for generating diverse derivatives. The two chloro groups exhibit differential reactivity, and the bromo group offers a handle for cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chloro group at the 4-position is highly activated towards nucleophilic substitution. This allows for the straightforward introduction of a wide variety of amines, alcohols, and thiols to generate libraries of 4-substituted quinolines, a common strategy in the development of anticancer and antimalarial agents.[7]

  • Suzuki-Miyaura Cross-Coupling at C7: The bromo group at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space that can be explored.[7]

Reaction Scheme for Derivatization:

G A 7-Bromo-4,8-dichloroquinoline B 4-Amino/Alkoxy/Thio- This compound A->B SNAr Reaction (R-NH₂, R-OH, R-SH) C 7-Aryl-4,8-dichloroquinoline A->C Suzuki Coupling (Ar-B(OH)₂, Pd catalyst)

References

The Spectroscopic Signature of 7-Bromo-8-chloroquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific isomer, this document leverages established principles of spectroscopy and comparative analysis of related halo-substituted quinolines to offer a comprehensive and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic characteristics. This guide is intended to serve as a vital resource for researchers, enabling the identification, characterization, and utilization of this compound in complex synthetic pathways and biological screening programs.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic placement of halogen substituents on the quinoline core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its vicinal bromo and chloro substituents on the carbocyclic ring, presents a unique electronic and steric profile, making it a valuable, albeit undercharacterized, building block for novel pharmaceutical agents.

Accurate spectroscopic characterization is the cornerstone of modern chemical research, ensuring the unambiguous identification and purity assessment of synthesized compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, empowering researchers to confidently identify this molecule in complex reaction mixtures and proceed with its application in drug discovery pipelines.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data from structurally related compounds, including 7-bromo-4-chloroquinoline and 8-bromoquinoline, and are grounded in the fundamental principles of substituent effects in NMR and IR spectroscopy, and fragmentation patterns in mass spectrometry.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing inductive effects of the bromine and chlorine atoms and the anisotropic effects of the fused ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-28.8 - 9.0ddJ = 4.2, 1.5Deshielded by the adjacent nitrogen atom.
H-37.5 - 7.7ddJ = 8.4, 4.2Coupled to H-2 and H-4.
H-48.2 - 8.4ddJ = 8.4, 1.5Deshielded by the nitrogen and the peri-like interaction with H-5.
H-57.8 - 8.0dJ = 8.8Influenced by the electron-withdrawing effects of the halogens on the adjacent ring.
H-67.6 - 7.8dJ = 8.8Coupled to H-5.

Expert Interpretation:

The protons on the pyridine ring (H-2, H-3, and H-4) will exhibit a characteristic AMX spin system. H-2 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. The protons on the carbocyclic ring (H-5 and H-6) will likely appear as an AX system, presenting as a pair of doublets. The precise chemical shifts will be sensitive to the solvent used for analysis.[1] It is known that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2]

Diagram 1: Molecular Structure and Proton Numbering of this compound

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be significantly influenced by the electronegativity of the nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152Adjacent to nitrogen.
C-3121 - 123
C-4136 - 138
C-4a148 - 150Bridgehead carbon adjacent to nitrogen.
C-5128 - 130
C-6127 - 129
C-7125 - 127Attached to bromine.
C-8130 - 132Attached to chlorine.
C-8a145 - 147Bridgehead carbon.

Expert Interpretation:

The carbons directly bonded to the electronegative nitrogen (C-2 and C-8a) and the halogens (C-7 and C-8) will be deshielded and appear at lower field. The interpretation of the ¹³C NMR spectrum can be aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH and quaternary carbons. The influence of substituents on the chemical shifts of the quinoline core is a well-studied phenomenon.[1]

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound will provide crucial information about its molecular weight and elemental composition. The presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonIsotopic PatternInterpretation
241/243/245[M]⁺A characteristic pattern for one bromine and one chlorine atom.Molecular ion peak.
206/208[M-Cl]⁺Isotopic pattern for one bromine atom.Loss of a chlorine radical.
162[M-Br]⁺Single peak.Loss of a bromine radical.
127[C₉H₅N]⁺Single peak.Loss of both halogen atoms.

Expert Interpretation:

The molecular ion region will exhibit a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The most abundant peak in the molecular ion cluster will be at m/z 241, corresponding to the molecule containing ⁷⁹Br and ³⁵Cl. The fragmentation pattern will likely involve the sequential loss of the halogen atoms, followed by fragmentation of the quinoline ring. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition. The molecular ion peak for 7-bromo-4-chloroquinoline has been reported at m/z 243.8 ([M+H]⁺).[3]

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

G M [C₉H₅BrClN]⁺˙ m/z 241/243/245 M_Cl [C₉H₅BrN]⁺˙ m/z 206/208 M->M_Cl - Cl• M_Br [C₉H₅ClN]⁺˙ m/z 162/164 M->M_Br - Br• Quinoline_ion [C₉H₅N]⁺ m/z 127 M_Cl->Quinoline_ion - Br• M_Br->Quinoline_ion - Cl•

Caption: Predicted fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C/C=N bonds within the quinoline ring, as well as the C-Br and C-Cl stretching vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C and C=N ring stretching
850-750StrongC-H out-of-plane bending
700-600MediumC-Br stretch
800-600MediumC-Cl stretch

Expert Interpretation:

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of bands due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can be diagnostic for the substitution pattern of the aromatic ring. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, and their exact positions can be influenced by the overall electronic structure of the molecule.

Standardized Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for halo-quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and invert gently to ensure complete dissolution and homogeneity.

  • Instrument Setup and Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or more for dilute samples) are typical parameters.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-250 ppm and a significantly larger number of scans compared to ¹H NMR are required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Diagram 3: General Workflow for NMR Analysis

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent + TMS) Acquisition Data Acquisition (Lock, Shim, Set Parameters, Acquire FID) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis

Caption: A streamlined workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Analysis:

    • Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

    • Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document serves as a foundational resource for researchers working with this and other novel halogenated quinolines. The detailed interpretations and standardized protocols herein are designed to facilitate the unambiguous characterization of this compound, thereby accelerating its application in the discovery and development of new chemical entities with therapeutic potential. It is strongly recommended that experimental data be acquired to validate these predictions as the compound becomes more readily available.

References

An In-depth Technical Guide to the Thermal Stability of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-8-chloroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior in various applications. This technical guide provides a comprehensive overview of the thermal stability of this compound. In the absence of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, outlines gold-standard experimental methodologies for thermal analysis, and discusses predictive modeling approaches. Furthermore, potential thermal degradation pathways are proposed based on the established chemistry of halogenated aromatic compounds. This document is intended to be a vital resource for researchers, chemists, and drug development professionals working with this and similar molecules.

Introduction: The Significance of Thermal Stability in Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, halogenation also influences the thermal stability of the molecule, a critical parameter that dictates its suitability for various applications.

Elevated temperatures during synthesis, purification, formulation, and storage can lead to decomposition, resulting in loss of active ingredient, formation of potentially toxic byproducts, and compromised product quality. For this compound, a molecule with two different halogen substituents on the quinoline core, a thorough understanding of its thermal behavior is essential for:

  • Safe Handling and Storage: Establishing maximum temperature limits to prevent uncontrolled decomposition.

  • Process Development: Designing robust synthetic and purification steps that do not compromise the integrity of the molecule.

  • Formulation Studies: Ensuring compatibility with excipients and manufacturing processes that may involve heat.

  • Regulatory Compliance: Providing necessary safety data for new chemical entities.

Due to the limited availability of specific experimental data for this compound, this guide will leverage data from analogous structures and established principles of thermal analysis to provide a comprehensive assessment.

Physicochemical Properties of this compound

PropertyPredicted/Calculated ValueSource/Method
Molecular FormulaC₉H₅BrClN-
Molecular Weight242.5 g/mol -
Melting PointNot experimentally determined-
Boiling PointNot experimentally determined-
Decomposition TemperatureNot experimentally determinedSee Sections 3 & 4

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of chemical compounds.[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides a quantitative measure of thermal stability and can reveal the temperature at which degradation begins (onset temperature) and the number of decomposition steps.

This protocol is based on established methods for the thermal analysis of similar organic compounds.[3]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

  • Inert Atmosphere: Using a nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative degradation.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Different heating rates can be employed to study the kinetics of decomposition.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these processes.[4]

This protocol is based on standard procedures for the thermal analysis of organic molecules.[5]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of fusion (for melting) and the enthalpy of decomposition.

The combination of TGA and DSC provides a self-validating system for assessing thermal stability. A mass loss event in the TGA thermogram should correspond to a thermal event (usually exothermic for decomposition) in the DSC curve. This correlation confirms that the observed event is indeed a decomposition process.

Predictive Modeling of Thermal Stability

In the absence of experimental data, computational methods can provide valuable insights into the thermal stability of a molecule. Quantitative Structure-Property Relationship (QSPR) and Group Contribution Methods (GCM) are two such approaches that can predict thermal decomposition temperatures based on the molecular structure.[6] These models are built on large datasets of compounds with known thermal properties and can be used to estimate the stability of new molecules like this compound.[7]

The Rationale for Predictive Modeling

For novel compounds, synthesizing sufficient quantities for extensive physical characterization can be time-consuming and expensive. Predictive models offer a rapid and cost-effective way to screen for potential thermal hazards early in the development process.[8]

How Predictive Models Work
  • QSPR: These models establish a mathematical relationship between a molecule's structural descriptors (e.g., molecular weight, number of specific bonds, electronic properties) and its thermal stability.

  • GCM: These methods assume that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.

While these models provide valuable estimates, they are not a substitute for experimental verification. The predictions should be used as a guide for prioritizing experimental work and for making informed decisions about handling and storage.

Potential Thermal Degradation Pathways

The thermal decomposition of this compound is expected to be influenced by the presence of the halogen substituents and the quinoline ring system. Based on the known chemistry of similar compounds, the following degradation pathways can be postulated:

Dehalogenation

The C-Br and C-Cl bonds are potential weak points in the molecule. Thermal energy can lead to homolytic cleavage of these bonds, generating halogen radicals (Br• and Cl•) and a quinolinyl radical. These reactive species can then participate in a variety of secondary reactions.

Ring Opening and Fragmentation

At higher temperatures, the quinoline ring system itself can undergo fragmentation. This can lead to the formation of a complex mixture of smaller, volatile products.

Formation of Hydrogen Halides

In the presence of a hydrogen source (e.g., trace amounts of water or other molecules), the liberated halogen radicals can abstract hydrogen to form hydrogen bromide (HBr) and hydrogen chloride (HCl).[9] This is a common decomposition pathway for halogenated organic compounds.

Visualization of Workflows

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Stability Assessment Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine T_onset, Enthalpy, etc. TGA_Data->Analysis DSC_Data->Analysis Report Thermal Stability Report Analysis->Report

Caption: Workflow for experimental thermal stability assessment.

Conceptual Degradation Pathway

G Compound This compound Heat Thermal Stress (Heat) Compound->Heat Radicals Halogen & Quinolinyl Radicals Heat->Radicals Dehalogenation Halides Hydrogen Halides (HBr, HCl) Radicals->Halides Hydrogen Abstraction Fragments Smaller Volatile Fragments Radicals->Fragments Ring Opening Polymerization Polymerization/Char Formation Fragments->Polymerization

Caption: A conceptual diagram of potential thermal degradation pathways.

Conclusion and Recommendations

While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, a robust framework for its assessment can be established based on the analysis of related compounds and the application of standard thermal analysis techniques. It is strongly recommended that experimental TGA and DSC analyses be performed to determine the precise decomposition temperature and associated energetic profile of this compound. In the interim, predictive modeling can serve as a valuable tool for preliminary risk assessment.

Based on the general behavior of halogenated aromatic compounds, caution should be exercised when heating this compound, as the potential for the release of corrosive hydrogen halides exists. All handling of this compound at elevated temperatures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

This technical guide provides a foundational understanding of the thermal stability of this compound and serves as a practical resource for scientists and researchers. The methodologies and principles outlined herein are broadly applicable to the thermal characterization of other novel chemical entities.

References

Methodological & Application

The Synthetic Utility of 7-Bromo-8-chloroquinoline: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dihalogenated Quinoline Scaffold

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the quinoline core stands as a privileged scaffold. Its derivatives are integral to a multitude of bioactive compounds and functional materials.[1] The strategic introduction of halogen atoms onto this heterocyclic framework provides synthetic chemists with versatile handles for molecular elaboration through powerful cross-coupling methodologies. 7-Bromo-8-chloroquinoline emerges as a particularly valuable building block, offering two distinct halogen atoms at adjacent positions on the carbocyclic ring. This unique substitution pattern opens avenues for selective and sequential functionalization, enabling the precise construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its plausible synthesis, the mechanistic underpinnings of its selective reactivity, and provide detailed, field-proven protocols for its utilization in key palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Plausible Synthetic Pathway for this compound

While a direct, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and robust synthetic route can be extrapolated from established methodologies for the synthesis of related halogenated quinolines, such as the Gould-Jacobs reaction.[2] The proposed multi-step synthesis commences with a suitable aniline precursor and culminates in the target dihalogenated quinoline.

A 2-Chloro-3-bromoaniline B Diethyl ((2-chloro-3-bromophenyl)amino)methylene)malonate A->B Gould-Jacobs Reaction (Condensation) C 7-Bromo-8-chloroquinolin-4-ol B->C Thermal Cyclization (High-boiling solvent) D This compound C->D Chlorination (e.g., POCl3)

Figure 1: A proposed synthetic workflow for this compound.

The Principle of Selective Reactivity: C-Br vs. C-Cl

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[3] This trend is a direct consequence of the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] This inherent reactivity difference allows for the highly selective functionalization of the C-7 position (bromo) while leaving the C-8 position (chloro) intact for potential subsequent transformations.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] The palladium-catalyzed coupling of this compound with various boronic acids or their derivatives provides a facile route to 7-aryl-8-chloroquinolines. These products are valuable precursors for a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.[1]

Protocol 1: Synthesis of 7-Aryl-8-chloroquinolines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C-7 position of this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

A Combine Reactants: This compound Arylboronic acid Base B Add Catalyst: Pd(PPh3)4 or PdCl2(dppf) A->B C Add Degassed Solvent B->C D Inert Atmosphere: Evacuate and backfill with Ar/N2 C->D E Heat Reaction Mixture: 80-120 °C D->E F Monitor Progress: TLC or GC-MS E->F G Work-up: Aqueous extraction F->G Upon completion H Purification: Column chromatography G->H I Characterization: NMR, MS H->I

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents) followed by the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction Execution: Place the reaction mixture in a preheated oil bath and stir vigorously at a temperature ranging from 80°C to 120°C.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 7-aryl-8-chloroquinoline derivative.[6]

Data Summary for Suzuki-Miyaura Coupling:

ParameterTypical RangeRationale
Arylboronic Acid (equiv.)1.2 - 1.5A slight excess is used to drive the reaction to completion.
Palladium Catalyst (mol%)1 - 5A sufficient amount to ensure a reasonable reaction rate without being wasteful of the precious metal.
Base (equiv.)2.0 - 3.0Essential for the transmetalation step of the catalytic cycle.[4]
Temperature (°C)80 - 120Provides the necessary activation energy for the reaction to proceed at a practical rate.[5]
Reaction Time (h)2 - 24Dependent on the reactivity of the specific substrates and the reaction temperature.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[7] The selective amination of this compound at the C-7 position with a variety of primary and secondary amines provides access to a diverse library of 7-amino-8-chloroquinoline derivatives.[8][9]

Protocol 2: Synthesis of 7-Amino-8-chloroquinolines via Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

A Combine in Glovebox: Pd precatalyst Ligand Base This compound Amine B Add Anhydrous, Degassed Solvent A->B C Seal Reaction Vessel B->C D Heat and Stir: 80-110 °C C->D E Monitor Progress: TLC or LC-MS D->E F Cool and Work-up: Aqueous wash E->F Upon completion G Purification: Column chromatography F->G H Characterization: NMR, MS G->H

Figure 3: General workflow for the Buchwald-Hartwig amination of this compound.

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the desired amine (1.0-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Seal the reaction vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 7-amino-8-chloroquinoline derivative.

Data Summary for Buchwald-Hartwig Amination:

ParameterTypical RangeRationale
Amine (equiv.)1.0 - 1.5A slight excess is often beneficial, but a large excess should be avoided.
Palladium Precatalyst (mol%)1 - 5Balances reaction efficiency with the cost and environmental impact of the catalyst.
Ligand (equiv. to Pd)1.2 - 2.4The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.
Base (equiv.)1.2 - 2.0A strong, non-nucleophilic base is required to deprotonate the amine.
Temperature (°C)80 - 110Sufficient to overcome the activation energy barrier for the reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of its two halogen substituents provides a powerful platform for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, offer reliable and robust methods for the introduction of carbon and nitrogen-based substituents at the C-7 position. The resulting 7-substituted-8-chloroquinolines are themselves versatile intermediates, with the remaining chloro group available for further synthetic transformations. The quinoline scaffold is a cornerstone of many therapeutic agents, and the ability to precisely elaborate the this compound core opens up a vast chemical space for the discovery of novel drug candidates and functional materials.[1]

References

7-Bromo-8-chloroquinoline in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7-bromo-8-chloroquinoline as a promising, yet underutilized, ligand in transition metal catalysis. While direct catalytic applications are emerging, the unique electronic and steric properties conferred by the dual halogenation at the 7 and 8 positions present significant opportunities for catalyst design. This document synthesizes information from analogous 8-haloquinoline systems to provide a comprehensive overview of its potential, including detailed protocols for its synthesis and proposed applications in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Catalysis

The quinoline moiety is a privileged scaffold in both medicinal chemistry and catalysis.[1] In catalysis, its significance is twofold. Quinolines can serve as substrates in various transformations, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.[2] Conversely, the nitrogen atom's lone pair of electrons allows quinolines to function as ligands, coordinating to transition metals and influencing the catalytic cycle.[3]

However, this coordination ability can be a double-edged sword. Strong coordination of a quinoline substrate or ligand can sometimes lead to catalyst "poisoning" by forming overly stable, inactive metal complexes.[4] The art of employing quinolines in catalysis, therefore, lies in balancing their coordination strength to achieve optimal catalytic turnover. The strategic placement of substituents on the quinoline ring is paramount in modulating these properties. This compound, with its distinct electronic profile, offers a unique platform for fine-tuning catalytic activity.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway A 8-Chloroquinoline B This compound A->B Bromination (NBS or Br2)

Caption: Proposed synthesis of this compound.

Protocol: Synthesis of this compound from 8-Chloroquinoline

This protocol outlines a laboratory-scale synthesis of this compound via electrophilic bromination of 8-chloroquinoline. The 8-chloro substituent is an ortho, para-director, but steric hindrance at the 7-position makes it the favorable site for bromination.

Materials:

  • 8-Chloroquinoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, dissolve 8-chloroquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

This compound as a Ligand in Palladium-Catalyzed Cross-Coupling

The primary potential for this compound in catalysis lies in its role as a ligand for transition metals, particularly palladium in cross-coupling reactions. The quinoline nitrogen can act as a Lewis base, coordinating to the palladium center. The 8-chloro group can sterically and electronically influence this interaction, potentially preventing the formation of inactive dimeric palladium species and promoting the desired catalytic cycle.

Mechanistic Considerations: The Dual Role of the Quinoline Ligand

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in several elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties of this compound (electron-withdrawing due to the halogens) are expected to make the palladium center more electrophilic, potentially accelerating the oxidative addition step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 L = this compound Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed Suzuki-Miyaura cycle with this compound.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, utilizing this compound as a potential ancillary ligand. The conditions are based on established protocols for palladium-catalyzed couplings.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with screw caps

Procedure:

  • Inside a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.), this compound (0.04 eq.), and K₂CO₃ (2.0 eq.) to a reaction vial.

  • Add 4-bromotoluene (1.0 eq.) and phenylboronic acid (1.2 eq.).

  • Add the degassed 1,4-dioxane/water solvent mixture to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product, 4-methyl-1,1'-biphenyl, can be purified by column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Quinoline-type Ligands

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidThis compound (Proposed)2K₂CO₃Dioxane/H₂O100Expected High
22-Chloropyridine4-Methoxyphenylboronic acidXPhos1.5K₃PO₄t-BuOH100>95
34-ChloroanisolePhenylboronic acidSPhos2K₃PO₄Toluene11098

Note: Yields for the proposed reaction with this compound are hypothetical and require experimental validation. Data for XPhos and SPhos are representative of highly active phosphine ligands.

Potential in Other Catalytic Transformations

The utility of this compound is not limited to Suzuki-Miyaura reactions. Its potential extends to other significant palladium-catalyzed transformations.

  • Heck Reaction: The coupling of aryl halides with alkenes. The electronic nature of the ligand can influence the regioselectivity and efficiency of this reaction.[2]

  • Sonogashira Coupling: The reaction of aryl halides with terminal alkynes. The quinoline ligand could stabilize the palladium and copper co-catalyst system.[2]

  • C-H Activation: The nitrogen atom of the quinoline can act as a directing group for the activation of C-H bonds, a field of growing importance in organic synthesis.[7]

Conclusion and Future Outlook

This compound stands as a ligand with considerable untapped potential in homogeneous catalysis. Its synthesis is achievable through established chemical transformations. Based on the well-documented behavior of related quinoline systems, it is poised to be a valuable addition to the ligand toolbox for fine-tuning the activity of transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and unlock the full catalytic capabilities of this unique halogenated quinoline. Future work should focus on the systematic evaluation of this ligand in a broader range of catalytic reactions and the characterization of its metal complexes to fully understand its coordination chemistry and catalytic behavior.

References

The Versatile Scaffold: Application Notes on 7-Bromo-8-chloroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Heterocycle

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1] The strategic placement of halogen atoms on this scaffold provides medicinal chemists with powerful tools to modulate the electronic, steric, and lipophilic properties of molecules, thereby fine-tuning their pharmacological profiles. This guide focuses on the potential utility of 7-Bromo-8-chloroquinoline, a dihalogenated quinoline with significant, yet largely untapped, promise in drug discovery.

Due to the limited volume of published research specifically on this compound, this document will leverage established principles and data from closely related analogs, such as 7-bromo-4-chloro-8-methylquinoline and various 5,7-dihalo-8-hydroxyquinolines. By examining the synthesis, reactivity, and biological activities of these congeners, we can extrapolate and propose robust protocols and applications for the title compound, providing a solid foundation for researchers to initiate new drug discovery programs.

The this compound Scaffold: A Chemist's Perspective

The intrinsic reactivity of this compound is dictated by the electronic nature of the quinoline ring and the distinct properties of the two halogen substituents. The bromine atom at the 7-position and the chlorine atom at the 8-position offer orthogonal reactivity, allowing for selective functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions at C7: The bromo group at the 7-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive exploration of the chemical space around the quinoline core.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than a chloro group at the 4-position, the 8-chloro substituent can potentially undergo nucleophilic aromatic substitution under forcing conditions, allowing for the introduction of nucleophiles such as amines, alcohols, and thiols.

This differential reactivity is a key asset in the construction of diverse compound libraries for biological screening.

Synthetic Strategies: A Proposed Pathway

A plausible multi-step synthesis for this compound can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2][3]

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical pathway based on well-established transformations in quinoline chemistry.

Step 1: Synthesis of 3-Bromo-2-chloroaniline (Starting Material)

The synthesis would commence with a commercially available substituted aniline, which would undergo bromination and chlorination steps to yield the key intermediate, 3-bromo-2-chloroaniline. The specific order of halogenation would need to be optimized to ensure the desired regioselectivity.

Step 2: Gould-Jacobs Reaction to form 7-Bromo-8-chloro-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-chloroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-140 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-260 °C for 30-60 minutes to induce thermal cyclization.[3]

  • Work-up: Cool the reaction mixture and add hexane or heptane to precipitate the product. Filter the solid, wash with hexane, and dry to yield crude 7-Bromo-8-chloro-4-hydroxyquinoline.

Step 3: Chlorination to Yield this compound

  • Reaction Setup: In a well-ventilated fume hood, carefully add 7-Bromo-8-chloro-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is approximately 8-9.

  • Purification: The precipitated product can be filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

G cluster_0 Step 2: Gould-Jacobs Reaction cluster_1 Step 3: Chlorination A 3-Bromo-2-chloroaniline C 7-Bromo-8-chloro-4-hydroxyquinoline A->C Heat, 240-260°C B Diethyl (ethoxymethylene)malonate B->C D This compound C->D Reflux POCl3 POCl₃ POCl3->D

Caption: Proposed synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

Derivatives of the closely related 7-bromo-4-chloro-8-methylquinoline have been proposed as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[5]

Protocol 2: Derivatization of this compound for Anticancer Screening

A. Suzuki-Miyaura Cross-Coupling at the C7-Position

  • Reaction Setup: To a degassed reaction vessel, add this compound (1 equivalent), an appropriate arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Reaction: Add a degassed solvent system (e.g., dioxane/water). Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 7-aryl-8-chloroquinoline derivative.[5]

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Core This compound Scaffold Derivatives Library of Derivatives Core->Derivatives Suzuki & Buchwald-Hartwig Coupling Reactions Screening In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Derivatives->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies

Caption: Workflow for derivatization and anticancer screening.

Table 1: Anticancer Activity of Structurally Related Halogenated Quinolines
CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-dichloro-8-hydroxyquinoline cerium complexSK-OV-30.09[6]
5,7-dichloro-8-hydroxyquinoline cerium complexBEL-74045.23[6]
5-chloro-7-iodo-8-hydroxyquinoline cerium complexSK-OV-30.23[6]
5,7-dibromo-8-hydroxyquinoline cerium complexSK-OV-30.17[6]

Note: This data is for structurally related compounds and is intended to be illustrative of the potential of halogenated quinolines.

Potential as Antimicrobial Agents

The 8-hydroxyquinoline moiety is a well-established pharmacophore with potent antimicrobial and antifungal activities.[1][7] The compound 7-Bromo-5-chloro-8-hydroxyquinoline, for instance, is effective against various bacteria and fungi.[1] Although this compound lacks the 8-hydroxy group, its halogenated quinoline core is a feature of many antimicrobial drugs. Further investigation into the antimicrobial properties of this compound and its derivatives is warranted.

Protocol 3: Preliminary Antimicrobial Screening
  • Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).

  • Microorganism Strains: Utilize a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Applications in Neurodegenerative Disease Research

Recent studies have highlighted the potential of 8-hydroxyquinoline derivatives as therapeutic agents for neurodegenerative diseases.[7] Their mode of action is often attributed to their ability to chelate metal ions and mitigate oxidative stress, both of which are implicated in the pathology of diseases like Alzheimer's and Parkinson's. While this compound itself is not a chelating agent in the same manner as 8-hydroxyquinolines, its core structure is present in molecules being investigated for neuroprotective effects. The development of derivatives could lead to compounds with activity against targets relevant to neurodegeneration.

Conclusion and Future Directions

This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its dual halogenation provides a platform for the synthesis of diverse compound libraries through selective and orthogonal chemical modifications. While direct biological data is currently scarce, the well-documented anticancer, antimicrobial, and neuroprotective activities of structurally related halogenated quinolines provide a strong rationale for the investigation of this compound and its derivatives. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising molecule.

References

Application Notes & Protocols: 7-Bromo-8-chloroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a technical guide for researchers, materials scientists, and professionals in drug development on the applications of 7-bromo-8-chloroquinoline as a versatile building block in advanced materials synthesis. We will explore its reactivity and detail protocols for its derivatization into high-value precursors for organic electronics and chemical sensors.

Introduction: The Halogenated Quinoline Scaffold

The quinoline core is a privileged heterocyclic scaffold found in a vast array of functional molecules, from pharmaceuticals to the emissive layers of Organic Light-Emitting Diodes (OLEDs).[1][2] The strategic placement of halogen atoms, such as bromine and chlorine, transforms the quinoline skeleton into a powerful synthetic intermediate.[1][3] These halogens serve as reactive handles for carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for precise tuning of the molecule's steric and electronic properties. This compound, with its distinct substitution pattern, offers a unique platform for sequential and selective functionalization, making it a molecule of significant interest in materials science.

This compound: A Versatile Synthetic Intermediate

The utility of this compound is rooted in the differential reactivity of its two halogen substituents. The carbon-bromine bond is typically more susceptible to oxidative addition by palladium catalysts than the stronger carbon-chlorine bond. This reactivity difference enables selective functionalization at the 7-position via cross-coupling reactions while leaving the 8-position available for subsequent transformations.

Table 1: Physicochemical Properties of a Structurally Related Compound Note: Data for this compound is not readily available. The following data is for the isomeric 8-bromo-4-chloroquinoline and serves as an estimation.

PropertyValueSource
Molecular FormulaC₉H₅BrClN[4]
Molecular Weight242.5 g/mol [4]
Boiling Point314.6 °C[4]
Flash Point153 °C[4]

Application Note I: Synthesis of Precursors for Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale

Derivatives of 8-hydroxyquinoline (8-HQ), such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are cornerstone materials in OLED technology, serving as highly fluorescent electron carriers.[2] The photophysical properties of these metal complexes can be fine-tuned by modifying the 8-HQ ligand. This compound is an ideal precursor for novel 8-HQ ligands. By first using the bromo group at the 7-position to introduce an aryl moiety via Suzuki-Miyaura coupling, one can extend the π-conjugation of the system, which typically red-shifts the emission wavelength. Subsequently, the chloro group at the 8-position can be converted to a hydroxyl group to provide the necessary chelating site for metal coordination.

Experimental Workflow for OLED Precursor Synthesis

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C 7-Aryl-8-chloroquinoline B->C D Nucleophilic Aromatic Substitution (e.g., Hydrolysis with NaOH) C->D Step 2 E 7-Aryl-8-hydroxyquinoline (OLED Ligand Precursor) D->E G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Resulting Building Blocks A This compound B Functionalization at C7 (e.g., Suzuki Coupling) A->B C Functionalization at C8 (e.g., Nucleophilic Substitution) A->C D Discrete Ligand (Chemosensor) B->D E Bifunctional Monomer B->E C->E G Metal Ion Complex (Fluorescent Sensing) D->G F Coordination Polymer E->F

References

experimental protocols using 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of 7-Bromo-8-chloroquinoline in Synthetic Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of this compound. As a strategically substituted heterocyclic scaffold, this compound offers a unique platform for the synthesis of diverse molecular entities. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale that inform protocol design, ensuring both reproducibility and adaptability.

Introduction: The Strategic Value of this compound

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound is a particularly valuable building block due to the differential reactivity of its two halogen substituents.

The bromine atom at the 7-position (C7) and the chlorine atom at the 8-position (C8) serve as versatile synthetic handles. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > OTf > Cl. This inherent difference allows for selective functionalization, enabling a sequential and controlled approach to molecular elaboration. The C7-Br bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst, making it the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, while leaving the more robust C8-Cl bond intact for subsequent modifications.[3]

This guide details robust protocols for leveraging this differential reactivity to construct novel compound libraries for drug discovery and materials science.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.

Compound Properties
PropertyValue
Chemical Formula C₉H₄BrClN
Molecular Weight 241.50 g/mol
IUPAC Name This compound
Appearance Expected to be a solid at room temperature
Solubility Sparingly soluble in water; soluble in organic solvents like Dioxane, Toluene, THF, DMF
Safety and Handling

While specific toxicity data for this compound is not extensively reported, it should be handled with the caution appropriate for halogenated aromatic compounds.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area immediately with copious amounts of water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions at the C7 position. The following protocols are designed to be robust starting points for a variety of synthetic targets.

Diagram 1: Versatility of the this compound Scaffold

G cluster_main This compound Core cluster_reactions Palladium-Catalyzed Reactions at C7-Br main This compound suzuki Suzuki-Miyaura (C-C Bond) main->suzuki sonogashira Sonogashira (C-C Triple Bond) main->sonogashira buchwald Buchwald-Hartwig (C-N Bond) main->buchwald

Caption: Key cross-coupling reactions targeting the C7-Br bond of the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures.[7][8]

Objective: To couple an arylboronic acid with this compound at the C7 position.

Rationale: The choice of a palladium catalyst with bulky phosphine ligands (e.g., P(tBu)₃) enhances the rate of oxidative addition and reductive elimination.[9] A base, such as cesium carbonate, is required to activate the boronic acid for transmetalation.[10] Anhydrous dioxane is a common high-boiling solvent suitable for these reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (1-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd[P(tBu)₃]₂, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinoline.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C. Stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical run time is 12-24 hours. The disappearance of the starting material indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-aryl-8-chloroquinoline product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

This protocol is ideal for introducing alkyne functionalities, which are valuable for further click chemistry or as components in organic materials.[11][12]

Objective: To couple a terminal alkyne with this compound at the C7 position.

Rationale: The Sonogashira reaction employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for activating the alkyne, forming a copper acetylide intermediate that undergoes rapid transmetalation.[11] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and a solvent.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Anhydrous Triethylamine (TEA) or Tetrahydrofuran (THF)/Diisopropylamine (DIPA) mixture

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an argon atmosphere.

  • Solvent Addition: Add the anhydrous amine solvent (e.g., TEA).

  • Reagent Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish.

  • Monitoring (Self-Validation): Monitor by TLC or GC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the resulting 7-alkynyl-8-chloroquinoline using ¹H NMR, ¹³C NMR, IR (for the C≡C stretch), and HRMS.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for synthesizing aryl amines, which are common motifs in pharmaceuticals.[13][14]

Objective: To couple a primary or secondary amine with this compound at the C7 position.

Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the intermediate palladium-amine complex.[14] The choice of phosphine ligand is critical and often depends on the specific amine substrate; bulky, electron-rich ligands like XPhos or SPhos are generally effective.[15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%) or similar Buchwald-Hartwig ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under an argon stream, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk flask.

  • Catalyst Pre-formation (Optional but Recommended): Add toluene and stir for 10 minutes to allow for the formation of the active Pd(0) catalyst.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Reaction: Seal the flask and heat in an oil bath at 100-120 °C for 12-24 hours.

  • Monitoring (Self-Validation): Track the consumption of the starting material using LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via flash column chromatography to obtain the 7-amino-8-chloroquinoline derivative.

  • Characterization: Confirm the product structure and purity with ¹H NMR, ¹³C NMR, and HRMS.

Advanced Strategy: Sequential Functionalization

A key advantage of this compound is the potential for sequential cross-coupling. After selectively functionalizing the C7 position, the less reactive C8-chloro group can be targeted under more forcing conditions or with catalyst systems specifically designed for aryl chlorides. This allows for the controlled and divergent synthesis of complex, polysubstituted quinolines.

Diagram 2: Sequential Functionalization Workflow

G start This compound step1 Step 1: C7-Br Coupling (Suzuki, Sonogashira, etc.) start->step1 Mild Conditions intermediate 7-Substituted-8-chloroquinoline Intermediate step1->intermediate step2 Step 2: C8-Cl Coupling (Forcing Conditions, Specialized Catalyst) intermediate->step2 Harsher Conditions final 7,8-Disubstituted Quinoline Final Product step2->final

Caption: A logical workflow for the divergent synthesis of polysubstituted quinolines.

Application in a Drug Discovery Context

This building block is not an end in itself but a starting point for generating libraries of novel molecules for biological screening. The protocols described enable the creation of chemical diversity around the quinoline core.

Diagram 3: Conceptual Drug Discovery Workflow

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization start 7-Bromo-8- chloroquinoline coupling Parallel Cross-Coupling (Suzuki, Buchwald, etc.) start->coupling library Diverse Quinoline Library coupling->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit sar SAR Studies & Lead Optimization hit->sar candidate Drug Candidate sar->candidate

Caption: From chemical scaffold to drug candidate: a conceptual workflow.

By applying the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can systematically vary the substituents at the C7 (and subsequently C8) position. This allows for the exploration of the structure-activity relationship (SAR) to identify compounds with high potency and selectivity against biological targets like protein kinases or receptors.[1]

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its value is rooted in the differential reactivity of its halogen substituents, which permits selective and sequential functionalization. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust foundation for researchers aiming to synthesize novel and complex quinoline derivatives for applications in drug discovery, materials science, and beyond.

References

The Synthetic Versatility of 7-Bromo-8-chloroquinoline: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, halogenated quinolines stand out as privileged scaffolds. Their inherent biological activities and synthetic versatility make them invaluable building blocks for the discovery of novel therapeutic agents and functional materials. Among these, 7-bromo-8-chloroquinoline presents a unique substitution pattern, offering two distinct reactive sites for selective functionalization. The presence of a bromine atom at the 7-position and a chlorine atom at the 8-position allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This differential reactivity, governed by the inherent bond strengths and electronic properties of the C-Br and C-Cl bonds, enables a strategic and stepwise approach to the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the reaction conditions and detailed protocols for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind experimental choices.

Synthesis of this compound

The preparation of this compound can be approached through a multi-step synthesis, typically starting from a readily available aniline derivative. A plausible and commonly employed strategy involves the construction of the quinoline core followed by sequential halogenation.

Proposed Synthetic Pathway

A logical synthetic route commences with the Skraup synthesis or a related quinoline synthesis, followed by chlorination and then regioselective bromination. An alternative, and often more controlled, approach is to start with a pre-halogenated aniline.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound from 8-Chloroquinolin-7-amine (Sandmeyer Reaction)

This protocol details the conversion of 8-chloroquinolin-7-amine to this compound via a Sandmeyer reaction.

Materials:

  • 8-Chloroquinolin-7-amine

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath, dissolve 8-chloroquinolin-7-amine (1.0 eq) in 48% hydrobromic acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature for its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1] This allows for selective functionalization at the 7-position while leaving the 8-chloro substituent intact for subsequent transformations.

dot

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction is expected to proceed selectively at the C-7 position.

Protocol: Synthesis of 7-Aryl-8-chloroquinolines

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2-3 eq).[2]

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9075-90
PdCl₂(dppf)Cs₂CO₃Toluene11080-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10085-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

Causality of Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos can enhance the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive chlorides.[3]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome, with cesium carbonate often being effective for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to be selective for the C-7 position of this compound.[4][5]

Protocol: Synthesis of 7-Amino-8-chloroquinolines

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4-2.0 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-90
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11075-95

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound.

Causality of Choices:

  • Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are preferred as they promote the reductive elimination step and stabilize the palladium catalyst.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted quinolines.[6]

Protocol: Synthesis of 7-Alkynyl-8-chloroquinolines

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne (1.2-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7]

Protocol: Synthesis of 7-Alkenyl-8-chloroquinolines

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5-2.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (1.5-2.5 eq).

  • If a ligand is used, add it at this stage.

  • Add the solvent and heat the mixture to 80-140 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are selective for the C-Br bond, the C-Cl bond at the 8-position can undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions. The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack. However, the 8-position is sterically hindered, which can impede the approach of bulky nucleophiles.[8]

Protocol: General Procedure for SₙAr at the 8-Position

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, secondary amine)

  • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.5-3.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Characterization

The synthesized this compound and its derivatives should be thoroughly characterized using standard analytical techniques.

Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline core. The carbons attached to the halogens (C-7 and C-8) will exhibit characteristic chemical shifts.[9]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The differential reactivity of its two halogen substituents allows for a range of selective transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the development of novel molecules with potential applications in medicine and materials science. As with any chemical synthesis, careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

Introduction: The Strategic Value of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 7-Bromo-8-chloroquinoline: Protocols for Selective C-C Bond Formation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials. The ability to precisely functionalize this heterocycle is paramount for developing novel compounds with tailored properties. Among the most powerful methods for carbon-carbon bond formation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, celebrated for its functional group tolerance and reliability.

This guide focuses on a particularly valuable substrate: this compound. Dihalogenated heterocycles like this present a unique synthetic challenge and opportunity—the potential for site-selective functionalization. By exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds, it is possible to perform a mono-arylation at the 7-position, leaving the 8-chloro substituent untouched for subsequent chemical modification. This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and practical insights for achieving high selectivity and yield in the Suzuki-Miyaura coupling of this compound.

Mechanistic Rationale: The Foundation of Chemoselectivity

The success of the selective Suzuki-Miyaura coupling hinges on the distinct steps of its catalytic cycle and the differential reactivity of the carbon-halogen bonds. The generally accepted mechanism proceeds through three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step and the key to selectivity in dihalogenated substrates. The reactivity order for this step is well-established: C–I > C–Br > C–OTf > C–Cl. This is due to the lower bond dissociation energy of the C-Br bond compared to the stronger, less reactive C-Cl bond. Therefore, the Pd(0) catalyst will preferentially react with the C-7 bromine atom of this compound.

  • Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation. The organic group from the organoboron reagent (activated by a base to form a more nucleophilic 'ate' complex) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition (Selective at C-Br) substrate This compound substrate->oa_complex tm_complex Pd(II) Di-organo Complex (Ar-Pd(II)-R)L₂ oa_complex->tm_complex Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) ate_complex [R-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->ate_complex Activation base Base (e.g., K₂CO₃) base->ate_complex ate_complex->tm_complex tm_complex->pd0 Reductive Elimination product 7-Aryl-8-chloroquinoline tm_complex->product

Caption: Selective oxidative addition at the C-Br bond is the key step.

Optimizing Reaction Parameters: A Guide to Component Selection

The choice of catalyst, ligand, base, and solvent is critical for maximizing yield and selectivity. A systematic approach to screening these parameters is often necessary for novel substrates.

ParameterVariationRationale & Impact on Yield/Selectivity
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective as a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) pre-catalysts that require in-situ reduction but are often used with more advanced ligands.
Ligand PPh₃, SPhos, XPhosTriphenylphosphine (PPh₃) is a standard, cost-effective choice. Buchwald-type ligands like SPhos or XPhos are more electron-rich and bulky, often leading to higher activity, allowing for lower catalyst loading and room temperature reactions, even with less reactive chlorides. However, for selective C-Br coupling, a less reactive catalyst system may be sufficient and desirable to avoid C-Cl activation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. K₂CO₃ is a common and effective choice. Cs₂CO₃ is more soluble and basic, often accelerating the reaction but at a higher cost. K₃PO₄ is a stronger base that can be effective for challenging couplings.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. Water is often necessary for the base to function effectively and to help solubilize the boronate salt.

Introduction: The Strategic Value of Halogenated Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-8-chloroquinoline as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] This has led to its incorporation into numerous clinically approved drugs with applications spanning from anticancer to antimalarial therapies.[2] The strategic placement of halogen atoms on the quinoline ring dramatically enhances its utility as a synthetic intermediate, providing reactive handles for molecular elaboration and the exploration of structure-activity relationships (SAR).

This guide focuses on the synthetic utility of This compound , a dihalogenated quinoline with significant potential as a building block in drug discovery. While direct literature on this specific compound is limited, its structural features suggest a rich and versatile chemistry. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the synthesis of complex molecular architectures. This document provides a comprehensive overview of a plausible synthetic route to this compound, its predicted reactivity, and detailed protocols for its use as an intermediate in key synthetic transformations, all grounded in the established chemistry of closely related analogues.

Proposed Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. One of the most logical approaches involves the construction of the quinoline core followed by the introduction of the halogen atoms. A particularly viable strategy would be the Sandmeyer reaction on an appropriately substituted aminoquinoline.

The proposed synthetic pathway is illustrated below:

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 7-Bromo-8-aminoquinoline cluster_1 Step 2: Sandmeyer Reaction 8-aminoquinoline 8-Aminoquinoline 7-Bromo-8-aminoquinoline 7-Bromo-8-aminoquinoline 8-aminoquinoline->7-Bromo-8-aminoquinoline Bromination NBS N-Bromosuccinimide (NBS) in Acetonitrile Diazonium_Salt 7-Bromo-8-diazoniumquinoline Chloride (in situ) 7-Bromo-8-aminoquinoline->Diazonium_Salt Diazotization Diazotization (NaNO2, aq. HCl, 0-5 °C) This compound This compound Diazonium_Salt->this compound Sandmeyer Sandmeyer Reaction (Copper(I) Chloride)

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 7-Bromo-8-aminoquinoline (Intermediate)

This protocol describes the selective bromination of 8-aminoquinoline at the 7-position.

Materials:

  • 8-Aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-Bromo-8-aminoquinoline.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the amino group of 7-Bromo-8-aminoquinoline to a chloro group using the Sandmeyer reaction.[3][4]

Materials:

  • 7-Bromo-8-aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beakers

  • Stirring plate and stir bar

  • Dropping funnel

Procedure:

  • In a beaker, dissolve 7-Bromo-8-aminoquinoline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminoquinoline, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a larger beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl and cool it to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and neutralize by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Physicochemical and Reactivity Profile

The strategic placement of two different halogen atoms on the quinoline ring imparts distinct reactivity to each position, making this compound a highly versatile intermediate.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₅BrClNBased on chemical structure.
Molecular Weight ~242.5 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solidBased on similar halogenated quinolines.[5]
Reactivity at C7 (Br) Susceptible to Pd-catalyzed cross-couplingAryl bromides are standard substrates for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.[6][7]
Reactivity at C8 (Cl) Less reactive towards cross-coupling and SNArThe C8 position is sterically hindered and electronically less activated for nucleophilic substitution compared to positions 2 or 4. Aryl chlorides are generally less reactive in cross-coupling than aryl bromides.[8]

Application as a Drug Discovery Intermediate: Key Transformations

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this compound's utility. The C7-Br bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions, leaving the C8-Cl bond intact for potential subsequent transformations.

Reactions_of_this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 7-Aryl-8-chloroquinoline Start->Suzuki_Product Sonogashira_Product 7-Alkynyl-8-chloroquinoline Start->Sonogashira_Product Buchwald_Product 7-Amino-8-chloroquinoline Derivatives Start->Buchwald_Product Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Sonogashira_Reagents R-C≡CH Pd/Cu Catalyst, Base Buchwald_Reagents R₂NH Pd Catalyst, Base

Figure 2: Key cross-coupling reactions of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • Toluene and water (e.g., 10:1 mixture)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene and degassed water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 7-aryl-8-chloroquinoline derivative.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.[6]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.[9]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, and Xantphos.

  • Add Cs₂CO₃ and the amine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 7-amino-8-chloroquinoline derivative.

Potential Therapeutic Applications

Derivatives of 7-bromo-8-substituted quinolines have shown promise in various therapeutic areas. The functionalization of the this compound core could lead to the discovery of novel drug candidates with potential activities including:

  • Anticancer: Halogenated and 8-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11] The ability to introduce diverse aryl and amino groups at the 7-position allows for the fine-tuning of activity against specific cancer targets.

  • Antimicrobial: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[1] Modifications of this compound could yield new compounds with potent activity against bacteria and fungi.

  • Antiprotozoal: 7-Chloroquinoline is a key structural motif in antimalarial drugs like chloroquine.[2] Novel derivatives synthesized from this compound could be explored for their efficacy against malaria and other parasitic diseases.

Conclusion

This compound represents a highly promising, albeit underexplored, intermediate for drug discovery. Its dihalogenated structure with differential reactivity at the C7 and C8 positions provides a versatile platform for the synthesis of diverse libraries of compounds. The protocols and synthetic strategies outlined in this guide, based on established chemical principles and the behavior of analogous compounds, offer a solid foundation for researchers to unlock the potential of this valuable building block in the development of new therapeutic agents.

References

Application Notes and Protocols: The Strategic Use of 7-Bromo-8-chloroquinoline in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline motif, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including significant potential as anticancer agents.[2][3] The rigid quinoline scaffold provides an excellent platform for the strategic placement of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.[4] Quinoline-based compounds have been successfully developed as anticancer drugs that function through diverse mechanisms, such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways involved in cancer progression.[1][2][5]

Among the vast chemical space of quinoline derivatives, halo-substituted quinolines are particularly valuable as versatile synthetic intermediates. The strategic placement of halogen atoms provides reactive handles for the introduction of molecular complexity through well-established cross-coupling and substitution reactions. This application note focuses on the utility of 7-Bromo-8-chloroquinoline as a starting material for the synthesis of a novel class of potential anticancer agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6][7] The distinct reactivity of the bromine and chlorine substituents on this scaffold allows for a sequential and regioselective functionalization, enabling the creation of diverse molecular architectures for screening and optimization.

Synthetic Strategy: A Sequential Cross-Coupling and Nucleophilic Substitution Approach

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl moieties.[3][8][9] Subsequently, the chlorine atom at the 8-position can be displaced by a suitable nucleophile, such as an amine, through a nucleophilic aromatic substitution (SNAr) reaction.[10][11] This sequential approach provides a robust and flexible route to a library of 7,8-disubstituted quinolines.

This application note will detail a representative two-step synthesis of a potential VEGFR-2 inhibitor starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling to introduce a substituted aryl group at the 7-position. The second step is the nucleophilic aromatic substitution of the 8-chloro group with an amine.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 7-Aryl-8-chloroquinoline (Intermediate) C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine (R-NH2) E->F G 7-Aryl-8-aminoquinoline (Final Product) F->G

Figure 1: Synthetic workflow for the preparation of 7-Aryl-8-aminoquinolines.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-methoxyphenyl)-8-chloroquinoline via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid. The conditions are adapted from established procedures for the Suzuki coupling of aryl bromides.[8][12][13]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(4-methoxyphenyl)-8-chloroquinoline.

Causality behind Experimental Choices:

  • Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is chosen for its high efficiency and functional group tolerance in Suzuki-Miyaura couplings.[12]

  • Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]

  • Solvent System (Dioxane/Water): This solvent mixture is effective for dissolving both the organic and inorganic reagents, promoting an efficient reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Synthesis of 7-(4-methoxyphenyl)-N-propylquinolin-8-amine

This protocol details the nucleophilic aromatic substitution of the 8-chloro group of the intermediate with propylamine. The conditions are based on established methods for the amination of chloroquinolines.[10][11]

Materials:

  • 7-(4-methoxyphenyl)-8-chloroquinoline

  • Propylamine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve 7-(4-methoxyphenyl)-8-chloroquinoline (1.0 eq) in DMF.

  • Add propylamine (3.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 7-(4-methoxyphenyl)-N-propylquinolin-8-amine.

Causality behind Experimental Choices:

  • High Temperature: Nucleophilic aromatic substitution on an electron-rich ring system like quinoline often requires elevated temperatures to overcome the activation energy barrier.[14]

  • Polar Aprotic Solvent (DMF): DMF is an excellent solvent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base (K₂CO₃): The base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Mechanism of Action: Targeting VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[15] In many types of cancer, the VEGFR-2 signaling pathway is overactive, promoting tumor growth and metastasis by supplying the tumor with essential nutrients and oxygen.[6][16] Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[5][7]

Quinoline derivatives have been identified as potent inhibitors of VEGFR-2.[17] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2. This binding prevents the phosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[6] The synthesized 7-aryl-8-aminoquinoline derivatives are designed to mimic the pharmacophoric features of known VEGFR-2 inhibitors, with the quinoline core acting as a scaffold and the substituted aryl and amino groups making key interactions within the ATP-binding site.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 7-Aryl-8-aminoquinoline (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Figure 2: Inhibition of the VEGFR-2 signaling pathway by a quinoline-based inhibitor.

Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

While specific biological data for the newly proposed compounds would require experimental validation, the following table presents the anticancer activity of structurally related quinoline derivatives against various cancer cell lines to provide a benchmark for their potential efficacy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline hydrazoneSF-295 (CNS Cancer)0.688 (as GI₅₀)[18]
7-Chloroquinoline derivativeHL-60 (Leukemia)Expressive Activity[4]
Quinoline-isatin hybridCaco-2 (Colorectal)0.58[15]
Quinoline-isatin hybridA549 (Lung)5.40[15]
Quinoline-isatin hybridMDA-MB-231 (Breast)0.94[15]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel, polysubstituted quinoline derivatives with potential applications in anticancer drug discovery. The distinct reactivity of the two halogen atoms allows for a controlled, sequential functionalization, enabling the generation of diverse chemical libraries. The outlined synthetic strategy, combining a Suzuki-Miyaura cross-coupling with a subsequent nucleophilic aromatic substitution, provides a robust pathway to 7-aryl-8-aminoquinolines, a class of compounds with the potential to act as potent VEGFR-2 inhibitors.

Future work should focus on the synthesis of a library of these compounds with variations in the aryl group at the 7-position and the amine at the 8-position to establish a clear structure-activity relationship (SAR). The synthesized compounds should be evaluated for their in vitro inhibitory activity against VEGFR-2 and their cytotoxic effects on various cancer cell lines. Promising candidates can then be advanced to in vivo studies to assess their anticancer efficacy and pharmacokinetic properties, with the ultimate goal of developing novel and effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Bromo-8-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to provide you with the expertise and practical solutions needed to achieve high purity for this critical synthetic intermediate. Our approach is grounded in established chemical principles and field-proven techniques for halogenated quinoline derivatives.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for purifying this compound and related heterocyclic compounds are recrystallization and silica gel column chromatography . The choice between them depends on the nature of the impurities, the quantity of material, and the desired final purity. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography excels at separating complex mixtures or compounds with very similar properties.[1]

Q2: How do I choose the best purification method for my sample?

The optimal method depends on your specific experimental outcome. A preliminary Thin-Layer Chromatography (TLC) analysis of your crude product is essential for making this decision.

  • Choose Recrystallization if: Your crude material is mostly the desired product with minor impurities (visible as faint spots on TLC) and is a solid at room temperature. This method is scalable and often results in highly pure, crystalline material.

  • Choose Column Chromatography if: Your TLC shows multiple, closely-spaced spots, indicating a complex mixture of byproducts (e.g., regioisomers) and unreacted starting materials.[2] Chromatography is also necessary if your product is an oil or if recrystallization attempts fail.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude this compound Sample check_solid Is the crude product a solid? start->check_solid run_tlc Perform TLC Analysis check_solid->run_tlc Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oil) analyze_tlc How many spots are visible? run_tlc->analyze_tlc recrystallize Attempt Recrystallization analyze_tlc->recrystallize One major spot, minor impurities analyze_tlc->chromatography Multiple spots or streaking success Pure Product recrystallize->success chromatography->success

Caption: Decision tree for selecting a purification method.

Q3: What are the most likely impurities in a synthesis of this compound?

Impurities are typically derived from the synthetic route. Common syntheses for halogenated quinolines may involve multi-step processes including cyclization, chlorination, and bromination.[3] Potential impurities include:

  • Unreacted Starting Materials: Such as 8-chloroquinoline or a precursor aniline.

  • Regioisomers: Bromination of 8-chloroquinoline can potentially yield other isomers, such as 5-bromo-8-chloroquinoline. The separation of these isomers is often the primary purification challenge.

  • Multi-halogenated Byproducts: Over-bromination could lead to the formation of dibromo-chloroquinoline species.

  • Hydrolysis Products: If the compound is synthesized from a hydroxyquinoline precursor, incomplete chlorination can leave behind 7-bromo-8-hydroxyquinoline.

Q4: How can I assess the purity of my final product?

A multi-faceted approach is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). While specific data for this compound is not widely published, you should record the melting point of your purified batch; a broad range indicates the presence of impurities. For comparison, the related compound 7-bromo-5-chloro-8-hydroxyquinoline melts at 179-182 °C.[4]

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and identify any residual impurities.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

Q5: What are the essential safety precautions for handling this compound?
  • Engineering Controls: Always handle the compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[6]

  • Avoid Inhalation and Contact: Avoid creating and inhaling dust. Prevent contact with skin and eyes.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent, causing it to separate as a liquid.

Causality: This is common when the boiling point of the solvent is too high or the solution is cooled too rapidly. The compound separates from the highly concentrated solution as a supercooled liquid instead of forming a crystal lattice.

Solutions:

  • Re-heat the Solution: Add more solvent until the oil fully redissolves.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Rapid cooling promotes oiling.

  • Use a Lower-Boiling Solvent: If the issue persists, select a solvent with a lower boiling point.

  • Add a Co-solvent: Introduce a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot, dissolved solution until it just becomes cloudy. Then add a few drops of the "good" solvent to clarify and allow it to cool slowly. A common combination is ethanol/water.[2]

Oiling_Out_Troubleshooting start Compound 'Oiled Out' during Recrystallization reheat Re-heat to boiling and add more solvent until solution is clear start->reheat slow_cool Allow to cool SLOWLY to room temperature, then place in ice bath reheat->slow_cool check_crystals Did crystals form? slow_cool->check_crystals success Isolate Pure Crystals check_crystals->success Yes change_solvent Modify Solvent System: 1. Use a lower-boiling solvent. 2. Use a co-solvent system (e.g., Ethanol/Water) check_crystals->change_solvent No, oiled out again

Caption: Workflow for troubleshooting a compound that oils out.

Q: My final product is colored, but it should be a white or pale-yellow solid. How do I remove the color?

A: Colored impurities are often highly conjugated organic molecules present in trace amounts. They can typically be removed with activated charcoal.

Solutions:

  • Dissolve the Crude Product: Dissolve your impure, colored compound in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.

  • Hot Filtration: Bring the solution back to a boil for a few minutes, then perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. The filtrate should be colorless.

  • Crystallize: Allow the filtered solution to cool and crystallize as usual. Be aware that charcoal can adsorb some of your product, potentially leading to a slight reduction in yield.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A: Streaking, or tailing, is often caused by the interaction of a basic compound with the acidic silica gel. The nitrogen atom in the quinoline ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation.

Solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% by volume). This base will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more symmetrically.

  • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel for highly basic compounds.

  • Check for Overloading: Ensure you are not spotting too much material on your TLC plate or loading too much crude product onto your column, as this can also cause streaking.

Q: I can't separate my product from a close-running impurity. What should I try?

A: If two compounds have very similar Rf values, changing the polarity of the eluent may not be enough. The key is to change the selectivity of the solvent system.

Causality: Different solvents interact with compounds through various mechanisms (e.g., dipole-dipole, hydrogen bonding). By changing the solvent class, you can exploit these different interactions to achieve separation.[8]

Solutions:

  • Change Solvent Class: If you are using a standard hexane/ethyl acetate system, try scouting other solvent systems in parallel on TLC plates.[8] Good alternatives include:

    • Dichloromethane/Methanol: Offers different selectivity and is excellent for moderately polar compounds.

    • Toluene/Ethyl Acetate: Toluene's aromaticity provides unique pi-pi stacking interactions that can help separate aromatic compounds like quinolines.

  • Reduce Polarity and Run a Longer Column: Use a less polar solvent system to keep the Rf values low (ideally between 0.15 and 0.35). A longer column with a shallower gradient will increase the number of theoretical plates and improve the separation of closely eluting compounds.

Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization of Halogenated Quinolines

Note: Since the exact solubility of this compound is not documented, small-scale solvent screening is mandatory. Test solubility in ~0.5 mL of each solvent, both cold and hot.

SolventBoiling Point (°C)PolarityComments & Typical Use
Ethanol 78Polar ProticOften a good first choice. Compound should be sparingly soluble when cold but very soluble when hot.[1]
Methanol 65Polar ProticMore polar than ethanol. May be too good a solvent unless used in a co-solvent system.
Isopropanol 82Polar ProticLess polar than ethanol; good alternative if compound is too soluble in ethanol.
Ethyl Acetate (EtOAc) 77Polar AproticGood for moderately polar compounds. Often used in chromatography.
Toluene 111Non-polarGood for dissolving non-polar impurities. High boiling point requires slow cooling.
Hexane/Heptane 69 / 98Non-polarGenerally poor solvents for polar quinolines, but excellent as anti-solvents in co-solvent systems (e.g., Toluene/Hexane).
Ethanol/Water VariableVariableA powerful co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[2]
Table 2: TLC Solvent System Scouting Guide

The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal column chromatography separation.[9]

Polarity of CompoundStarting Solvent SystemRatio (v/v)How to Adjust
Low to Medium Hexane / Ethyl Acetate9:1 → 7:3Increase EtOAc for higher Rf; Decrease for lower Rf.
Medium to High Dichloromethane (DCM) / Methanol99:1 → 95:5Increase MeOH for higher Rf. Good alternative selectivity to EtOAc.[10]
Aromatic Compounds Toluene / Ethyl Acetate9:1 → 1:1Toluene offers different selectivity for aromatic systems.[8]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, add ~20 mg of crude product. Add a potential solvent (see Table 1) dropwise. Observe solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Protocol 2: General Silica Gel Column Chromatography
  • Solvent Selection: Use TLC (as described in Table 2) to determine an optimal solvent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent. A typical ratio is ~50 g of silica per 1 g of crude product.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined from your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and experimental challenges associated with this versatile heterocyclic compound. My aim is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My characterization (NMR/MS) of synthesized this compound shows unexpected signals. What are the likely impurities?

This is a common issue stemming from the multi-step nature of halogenated quinoline synthesis. Side products can arise from incomplete reactions or a lack of regioselectivity.[1]

Underlying Chemistry:

The synthesis of this compound or analogous structures often involves sequential halogenation and cyclization steps.[2] The electronic properties of the quinoline ring and the directing effects of existing substituents dictate the position of incoming electrophiles like bromine. The C5 and C7 positions are often susceptible to electrophilic attack.[1] Consequently, a mixture of products is frequently observed.[3]

Common Synthetic Side Products:

  • Over-bromination: The most common side product is the di-brominated species, particularly 5,7-dibromo-8-chloroquinoline. Bromination of 8-substituted quinolines can often lead to a mixture of mono- and di-brominated derivatives.[3]

  • Positional Isomers: Depending on the synthetic strategy, isomers such as 5-bromo-8-chloroquinoline might form, complicating purification.

  • Incomplete Halogenation: Residual precursors, such as 8-chloroquinoline or a hydroxy-quinoline intermediate if starting from a Gould-Jacobs reaction, can persist in the final product.[2][4]

  • Starting Material Carryover: Unreacted anilines or other early-stage precursors may be present if initial purification steps are not rigorous.

Troubleshooting Protocol: Identification and Removal of Impurities

  • Comprehensive Analysis:

    • Mass Spectrometry (MS): Use high-resolution MS to obtain exact masses. This will help differentiate between mono-halogenated, di-halogenated, and dehalogenated species.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for identifying positional isomers. Pay close attention to the aromatic region; the coupling constants and chemical shifts are highly informative for determining substitution patterns.[4]

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to quantify the purity and resolve different impurities. This is essential for tracking purification progress.

  • Purification Strategy:

    • Recrystallization: This is the first line of defense. Solvents like ethanol, or mixtures of hexane and ethyl acetate, can be effective for removing major impurities based on solubility differences.[4]

    • Column Chromatography: For complex mixtures or to remove trace impurities, column chromatography using silica gel is highly recommended. A gradient elution with a hexane/ethyl acetate system is a good starting point.[3][4]

Data Summary: Potential Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
8-ChloroquinolineC₉H₆ClN163.60Incomplete bromination
5,7-Dibromo-8-chloroquinolineC₉H₄Br₂ClN336.40Over-bromination
7-Bromo-8-hydroxyquinolineC₉H₆BrNO224.05Incomplete chlorination (from -OH precursor)
FAQ 2: I'm observing significant dehalogenation during my cross-coupling reaction. Why is my bromine or chlorine being replaced by hydrogen?

Dehalogenation, the cleavage of a carbon-halogen bond, is a well-documented side reaction, particularly in metal-catalyzed processes.[5]

Underlying Chemistry:

This side reaction involves the replacement of a C-X bond with a C-H bond (hydrodehalogenation).[5] The likelihood of this occurring is related to the carbon-halogen bond dissociation energy. The C-Br bond (approx. 293 kJ/mol) is significantly weaker than the C-Cl bond (approx. 351 kJ/mol), making the bromine at the 7-position more susceptible to reductive cleavage.[5] This process can be promoted by:

  • Catalyst System: Palladium catalysts, especially with phosphine ligands, can facilitate reductive dehalogenation.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of certain bases or reducing agents (even trace amounts) can increase the incidence of this side reaction.[6]

  • Solvent: Protic solvents can sometimes serve as a hydrogen source.

Troubleshooting Workflow: Minimizing Dehalogenation

The following workflow illustrates a systematic approach to mitigating this unwanted side reaction.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification Problem Dehalogenation Observed (e.g., by LC-MS) Temp Lower Reaction Temperature Problem->Temp High T can promote Time Reduce Reaction Time Problem->Time Longer times increase risk Ligand Screen Ligands (e.g., electron-rich) Problem->Ligand Ligand choice is critical Base Use Weaker/Non-nucleophilic Base Problem->Base Base can play a reductive role Analysis Analyze Product Mixture (LC-MS, NMR) Temp->Analysis Time->Analysis Ligand->Analysis Base->Analysis Result Dehalogenation Minimized Analysis->Result Successful Optimization

Caption: Troubleshooting workflow for dehalogenation side reactions.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing dehalogenation when coupling an arylboronic acid at the C7-position.[7]

  • Reagent Preparation: To a dry, degassed reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a carefully chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). Crucially, consider screening catalysts and ligands. Sometimes, catalysts with more electron-donating ligands can suppress reductive elimination.

  • Solvent & Temperature: Add degassed solvent (e.g., 1,4-dioxane/water). Heat the reaction to a moderate temperature (e.g., 80-90 °C). Avoid excessive heat.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS every 30-60 minutes.

  • Quenching: As soon as the starting material is consumed, cool the reaction to room temperature and proceed with workup. Do not let the reaction run unnecessarily long.

  • Analysis: Carefully analyze the crude product mixture to quantify the ratio of the desired coupled product to the de-brominated side product (8-chloroquinoline).

FAQ 3: My nucleophilic aromatic substitution (SNAr) at the 8-chloro position is inefficient. What are the competing reactions?

While the C-Cl bond is generally less reactive than C-Br in cross-coupling, its reactivity in SNAr depends heavily on the electronic environment and the nature of the nucleophile.[7]

Underlying Chemistry:

For an SNAr reaction to proceed efficiently, the aromatic ring must be "electron-poor," which stabilizes the negative charge in the intermediate (Meisenheimer complex). The quinoline nitrogen helps activate the ring, but the 8-position may not be as activated as other positions (like 2 or 4). Competing side reactions can include:

  • Reaction at C7-Br: Strong nucleophiles, especially under forcing conditions, might attack the C7 position, leading to a mixture of products.

  • Proton Sponge Effects: The proximity of the quinoline nitrogen and the substituent at the 8-position can sometimes lead to unusual basicity, potentially causing the nucleophile to act as a base rather than a nucleophile, leading to elimination or other base-catalyzed side reactions.[8]

  • Hydrolysis: If water is present, hydrolysis of the chloro group to a hydroxyl group can occur, especially at elevated temperatures.[8]

SNAr_Reactions Start This compound + Nucleophile (Nu⁻) Desired_Product Desired Product (Substitution at C8) Start->Desired_Product Desired SNAr Pathway (Moderate Temp, Aprotic Solvent) Side_Product_1 Side Product 1 (Substitution at C7) Start->Side_Product_1 Competing SNAr (High Temp, Strong Nu⁻) Side_Product_2 Side Product 2 (Decomposition/Other) Start->Side_Product_2 Base-Catalyzed Side Reactions

Caption: Desired vs. competing pathways in SNAr reactions.

Troubleshooting Recommendations:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO to favor the SNAr mechanism.

  • Temperature Control: Start at a lower temperature and gradually increase it. High temperatures can often lead to a decrease in selectivity.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to minimize its direct reaction with the substrate.

  • Protecting Groups: In complex syntheses, temporarily protecting the quinoline nitrogen might be necessary to modulate the ring's electronic properties, though this adds synthetic steps.

References

7-Bromo-8-chloroquinoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-8-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this halogenated quinoline throughout your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for potential stability issues, grounded in the established chemistry of quinoline derivatives.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound to maintain its integrity and ensure experimental success.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Based on the general properties of halogenated quinolines, the following storage recommendations should be followed:

  • Temperature: Store in a cool, dry place. While room temperature may be acceptable for short-term storage, for long-term stability, refrigeration at 2-8°C is recommended.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative degradation.

  • Container: Keep the compound in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent photo-degradation and moisture ingress.[1][2]

  • Location: Store in a well-ventilated area away from incompatible materials.[2][3]

Q2: What are the primary signs of degradation for this compound?

A2: Visual inspection can often provide the first indication of compound degradation. Be vigilant for the following changes:

  • Color Change: A noticeable change from its initial appearance (typically a white to off-white or pale yellow solid) to a darker or discolored powder can indicate degradation.

  • Clumping: The presence of clumps or a change in the physical texture of the solid may suggest moisture absorption, which can lead to hydrolysis.

  • Inconsistent Experimental Results: A decrease in potency, unexpected side products in your reactions, or a general loss of biological activity can be a strong indicator of compound degradation.

Q3: What materials or substances are incompatible with this compound?

A3: The primary incompatibility for this compound, as with many halogenated heterocyclic compounds, is with strong oxidizing agents .[3] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound and the formation of hazardous byproducts. Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential stability issues with this compound.

Issue 1: Suspected Compound Degradation
  • Symptom: You observe a significant color change in your stored this compound, or your experimental results are inconsistent and show lower than expected activity.

  • Causality: Halogenated quinolines can be susceptible to degradation via several pathways, primarily hydrolysis if exposed to moisture, and oxidation if not stored under an inert atmosphere. Photodegradation can also occur with prolonged exposure to light.

  • Troubleshooting Workflow:

    start Start: Suspected Degradation observe Observe Physical Changes (Color, Texture) start->observe review Review Storage Conditions (Temp, Atmosphere, Light, Seal) observe->review test Perform Purity Analysis (e.g., HPLC, LC-MS) review->test compare Compare with Certificate of Analysis (CoA) test->compare decision Decision: Purity Acceptable? compare->decision use Proceed with Experiment decision->use Yes discard Quarantine and Procure New Batch decision->discard No

    Caption: Troubleshooting workflow for suspected degradation.

  • Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

    • Standard Preparation: Prepare a stock solution of a new, trusted batch of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Sample Preparation: Prepare a solution of the suspect this compound at the same concentration as the standard.

    • HPLC Analysis:

      • Inject both the standard and sample solutions onto a suitable C18 reverse-phase HPLC column.

      • Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation.

      • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Data Analysis: Compare the chromatograms of the standard and the sample. A significant decrease in the area of the main peak and/or the appearance of new peaks in the sample chromatogram confirms degradation.

Issue 2: Poor Solubility or Precipitate Formation in Solution
  • Symptom: You are unable to fully dissolve the compound in your chosen solvent at the desired concentration, or a precipitate forms over time in your stock solution.

  • Causality: While this compound is generally soluble in common organic solvents, its solubility can be limited. If degradation has occurred, the degradation products may have different solubility profiles, leading to precipitation. Alternatively, the solution may be supersaturated.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that the chosen solvent is appropriate for this compound.

    • Gentle Warming and Sonication: Gently warm the solution and/or use a sonicator to aid dissolution. Avoid excessive heat, which could accelerate degradation.

    • Prepare Fresh Solutions: If a precipitate forms in a stock solution over time, it is best to discard it and prepare fresh solutions for each experiment. This minimizes the risk of using a solution with a lower-than-expected concentration of the active compound.

    • Consider a Different Solvent System: If solubility issues persist, consider using a co-solvent system or a different solvent altogether, ensuring it is compatible with your experimental setup.

Data Summary

The following table summarizes the key stability and storage parameters for halogenated quinolines, which can be applied as a guide for this compound.

ParameterRecommendationRationale
Storage Temperature 2-8°C (Long-term)Minimizes thermal degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Exposure Protect from lightPrevents photodegradation.
Moisture Store in a dry environmentPrevents hydrolysis.
Incompatibilities Strong oxidizing agentsAvoids rapid and hazardous reactions.

Visualizing Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can hypothesize potential routes based on the reactivity of similar halogenated heterocycles.

parent This compound hydrolysis Hydrolysis (Nucleophilic substitution of Cl by OH) parent->hydrolysis Moisture oxidation Oxidation (e.g., N-oxide formation) parent->oxidation Oxygen photodegradation Photodegradation (e.g., C-Br or C-Cl bond cleavage) parent->photodegradation Light (UV) dehydrohalogenation Dehydrohalogenation (Elimination of HBr or HCl) parent->dehydrohalogenation Base/Heat

References

Technical Support Center: Troubleshooting Failed 7-Bromo-8-chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-8-chloroquinoline. This guide is designed for researchers, chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions for success.

I. Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several pathways can be envisioned, a common and logical approach involves the initial construction of the 8-chloroquinoline core, followed by regioselective bromination at the 7-position. Key named reactions often employed in quinoline synthesis include the Skraup-Doebner-von Miller, Combes, and Gould-Jacobs reactions.[1][2] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

A plausible and frequently utilized pathway begins with the synthesis of 8-chloroquinoline, which can then be brominated. The synthesis of 8-chloroquinoline itself can be approached in several ways, including the Skraup synthesis using 2-chloroaniline or a Sandmeyer reaction from 8-aminoquinoline.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format, providing actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of 8-Chloroquinoline (Precursor Synthesis)

Question: I am attempting to synthesize the 8-chloroquinoline precursor, but I am getting very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the synthesis of 8-chloroquinoline can stem from several factors, depending on the chosen synthetic route.

  • If using a Skraup-type reaction with 2-chloroaniline:

    • Violent, Uncontrolled Reaction: The Skraup synthesis is notoriously exothermic and can lead to significant tar formation if not properly controlled.[5][6] The use of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor.[7][8]

    • Incorrect Reagent Addition: Ensure the reagents are added in the correct order: aniline derivative, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with adequate cooling.[5]

    • Insufficient Heating/Reaction Time: After the initial exotherm, a prolonged period of heating (reflux) is often necessary to drive the reaction to completion.[5]

  • If using a Sandmeyer reaction from 8-aminoquinoline:

    • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is critical and sensitive to temperature. The reaction should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[9][10]

    • Purity of Sodium Nitrite: The sodium nitrite used for diazotization must be of high purity.

    • Catalyst Activity: The copper(I) chloride catalyst in a Sandmeyer reaction must be active. If it has been exposed to air for extended periods, its activity may be diminished.[4][11]

Issue 2: Poor Regioselectivity during Bromination

Question: I have successfully synthesized 8-chloroquinoline, but the subsequent bromination is giving me a mixture of products, including the undesired 5-bromo isomer. How can I improve the regioselectivity for the 7-position?

Answer: Achieving high regioselectivity in the bromination of substituted quinolines is a common challenge. The electronic and steric nature of the substituents on the quinoline ring directs the position of electrophilic substitution.[12]

  • Understanding Directing Effects: The chlorine atom at the 8-position is an ortho-, para-director, but it is also deactivating. The nitrogen in the quinoline ring is deactivating towards electrophilic substitution. The interplay of these effects can lead to a mixture of isomers.

  • Optimizing Reaction Conditions:

    • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can sometimes improve selectivity.[13]

    • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Experimenting with different solvents, from non-polar (e.g., CCl₄, CHCl₃) to more polar options, may be beneficial.[12][13]

    • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the product of the kinetically controlled pathway.[13]

Issue 3: Formation of Tarry Byproducts and Purification Difficulties

Question: My reaction mixture is a dark, tarry mess, and I am struggling to isolate and purify the desired this compound. What causes this, and what are the best purification strategies?

Answer: Tar formation is a frequent issue in many classical quinoline syntheses, especially those employing harsh acidic and oxidizing conditions like the Skraup reaction.[6][14]

  • Minimizing Tar Formation:

    • As mentioned for the Skraup synthesis, using a moderator like ferrous sulfate is key to controlling the reaction's exothermicity and reducing charring.[6]

    • Avoiding excessively high temperatures is also crucial. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully managed.[6]

  • Effective Purification Techniques:

    • Steam Distillation: For crude products from reactions like the Skraup synthesis, steam distillation can be an effective initial purification step to separate the volatile quinoline derivative from the non-volatile tar.[5]

    • Column Chromatography: For separating isomers and removing closely related impurities, column chromatography on silica gel is often necessary. A careful selection of the eluent system (e.g., mixtures of hexane and ethyl acetate) is required to achieve good separation.[15][16]

    • Recrystallization: If a solid product can be isolated, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) is an excellent method for obtaining highly pure material.[15][16]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: While multiple routes exist, a common strategy involves the synthesis of an 8-substituted quinoline followed by halogenation. For instance, a Gould-Jacobs reaction can be used to form a 4-hydroxyquinoline intermediate, which is then chlorinated and subsequently brominated.[17] Alternatively, starting with a pre-halogenated aniline can also be a viable approach.[18]

Q2: My Gould-Jacobs reaction to form the quinoline core is not proceeding to the cyclized product. What should I do?

A2: The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature cyclization.[19][20] If you are isolating the uncyclized intermediate, the cyclization temperature is likely too low. This step often requires temperatures of 240-260°C in a high-boiling solvent like Dowtherm A or diphenyl ether.[17][18] Insufficient reaction time at the high temperature can also lead to incomplete cyclization.[21]

Q3: I am having trouble with the chlorination of a 4-hydroxyquinoline intermediate. What are the best reagents and conditions?

A3: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[16][18] The reaction is usually run with an excess of POCl₃, often at reflux temperatures (around 110°C).[18]

Q4: Are there any specific safety precautions I should take when running these reactions?

A4: Yes, absolutely. The Skraup reaction, in particular, can be extremely vigorous and requires careful handling.[5][7]

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When working with strong acids like sulfuric acid and chlorinating agents like POCl₃, be aware of their corrosive nature.

  • The addition of reagents for exothermic reactions should always be done slowly and with adequate cooling.

  • Be prepared for a potential increase in pressure, especially in sealed systems.

IV. Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinolin-4-ol via Gould-Jacobs Reaction

This protocol is based on established methods for similar substrates.[17]

  • Condensation: In a round-bottom flask, combine 2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture to 100-140°C. The formation of the anilinomethylenemalonate intermediate will occur.

  • Cyclization: In a separate flask, preheat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C.

  • Carefully add the intermediate from the condensation step to the hot solvent.

  • Maintain the temperature at around 250°C and monitor the reaction by TLC.

  • Upon completion, cool the mixture and add a hydrocarbon solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 8-methylquinolin-4-ol.

Protocol 2: Chlorination of 4-Hydroxyquinoline Intermediate

This protocol describes a general method for chlorination.[18]

  • In a fume hood, carefully add the 4-hydroxyquinoline intermediate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is approximately 8-9.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

V. Data Presentation

Reaction StepKey ReagentsTypical Temperature (°C)Typical Reaction TimeCommon Issues
Gould-Jacobs CondensationAniline, Diethyl ethoxymethylenemalonate100-1401-2 hoursIncomplete condensation
Gould-Jacobs CyclizationAnilinomethylenemalonate intermediate, Dowtherm A240-26030-60 minutesIncomplete cyclization, thermal decomposition
Chlorination4-Hydroxyquinoline, POCl₃~110 (reflux)2-4 hoursIncomplete reaction, hazardous workup
Bromination8-Chloroquinoline, NBS or Br₂0-4018+ hoursPoor regioselectivity, over-bromination

VI. Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_SM->Check_Conditions Route_Specific Identify Route-Specific Issues Check_Conditions->Route_Specific Skraup Skraup Synthesis? Route_Specific->Skraup Precursor Synthesis Sandmeyer Sandmeyer Reaction? Route_Specific->Sandmeyer Precursor Synthesis Gould_Jacobs Gould-Jacobs? Route_Specific->Gould_Jacobs Precursor Synthesis Bromination Bromination Step? Route_Specific->Bromination Final Step Skraup_Sol Control Exotherm (FeSO₄) Ensure Sufficient Reflux Time Skraup->Skraup_Sol Yes Sandmeyer_Sol Check Diazotization Temp (0-5°C) Verify Catalyst Activity Sandmeyer->Sandmeyer_Sol Yes Gould_Jacobs_Sol Ensure High Cyclization Temp (~250°C) Gould_Jacobs->Gould_Jacobs_Sol Yes Bromination_Sol Optimize Brominating Agent/Solvent Control Temperature Bromination->Bromination_Sol Yes Purification Re-evaluate Purification Strategy (Chromatography, Recrystallization) Skraup_Sol->Purification Sandmeyer_Sol->Purification Gould_Jacobs_Sol->Purification Bromination_Sol->Purification

Caption: A decision-making diagram for troubleshooting low product yields.

General Synthetic Pathway

Synthetic_Pathway cluster_quinoline_core Quinoline Core Synthesis cluster_functionalization Functionalization Starting_Material Aniline Derivative Intermediate Quinoline Intermediate (e.g., 8-Chloroquinoline or 4-Hydroxy-8-methylquinoline) Starting_Material->Intermediate e.g., Skraup or Gould-Jacobs Reaction Chlorination Chlorination (if necessary) Intermediate->Chlorination e.g., POCl₃ Bromination_Step Regioselective Bromination Intermediate->Bromination_Step Direct Bromination Chlorination->Bromination_Step e.g., NBS Final_Product This compound Bromination_Step->Final_Product

Caption: A generalized synthetic pathway for this compound.

VII. References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. 5

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. 6

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. 18

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. 17

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. 15

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. 16

  • Google Patents. (2018). CN109053569B - Method for synthesizing 8-hydroxyquinoline. 3

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 1

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. 7

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. 14

  • Wikipedia. (n.d.). Skraup reaction. 8

  • Wikipedia. (n.d.). Sandmeyer reaction. 4

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. 11

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 9

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. 10

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. 21

  • ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis. 13

  • Wikipedia. (n.d.). Gould–Jacobs reaction. 19

  • Wikiwand. (n.d.). Gould–Jacobs reaction. 20

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 12

References

improving the regioselectivity of 7-Bromo-8-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of substituted quinolines, with a specific focus on overcoming the regioselectivity challenges associated with preparing 7-Bromo-8-chloroquinoline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the precision and yield of your synthesis.

Introduction: The Challenge of Regioselective Halogenation

This compound is a valuable scaffold in medicinal chemistry, but its synthesis presents a significant regiochemical challenge. The quinoline ring system has distinct electronic properties; the benzene ring is generally more susceptible to electrophilic aromatic substitution than the pyridine ring, with a preference for reaction at the C-5 and C-8 positions.[1][2] Consequently, attempting a direct, sequential halogenation of quinoline or a monosubstituted precursor often results in a difficult-to-separate mixture of isomers, compromising yield and purity.

This guide advocates for a strategy centered on convergent synthesis , where the desired substitution pattern is established on an aniline precursor before the quinoline ring is constructed. This approach provides superior control over the final product's regiochemistry.

Frequently Asked Questions (FAQs)

Q1: Why is direct, stepwise halogenation of quinoline or 8-chloroquinoline an inefficient method for producing this compound?

A1: Direct electrophilic halogenation of the quinoline scaffold is governed by the inherent electronic properties of the bicyclic system. The benzene portion of the ring is activated towards electrophilic attack compared to the electron-deficient pyridine ring.[2] Electrophilic substitution, such as bromination, preferentially occurs at the C-5 and C-8 positions.[1][2] If you start with 8-chloroquinoline, the existing chloro group (a weakly deactivating, ortho-, para-director) and the ring nitrogen will further influence the position of the incoming electrophile (Br+).[3][4][5] This results in competitive bromination at C-5 and C-7, leading to a mixture of 5-bromo-8-chloro and 7-bromo-8-chloro isomers, which are often difficult to separate due to their similar physical properties.

Q2: What is the most effective strategy to achieve high regioselectivity for the 7-bromo, 8-chloro substitution pattern?

A2: The most reliable method is to construct the quinoline ring from a pre-functionalized aniline precursor where the chloro and bromo substituents are already in the desired relative positions. By using a starting material like 2-chloro-3-bromoaniline , classic quinoline syntheses such as the Skraup or Doebner-von Miller reaction will cyclize to form the this compound skeleton with unambiguous regiochemistry.[6][7][8] This strategy embeds the desired substitution pattern from the outset, avoiding the problem of competing reaction sites on the quinoline ring.

Q3: Which quinoline synthesis reaction is best suited for this purpose?

A3: Both the Skraup and Doebner-von Miller reactions are excellent candidates.

  • Skraup Synthesis: Involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9] It is a powerful method but can be highly exothermic and difficult to control.[6]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones (which can be formed in situ) under acidic conditions.[7][8] This reaction is often more versatile and can provide better control for synthesizing substituted quinolines.[7][10]

For many applications, the Doebner-von Miller approach offers a more adaptable route to the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I performed the synthesis, but my characterization (NMR, MS) suggests I have a mixture of halogenated quinoline isomers. What is the likely cause?

  • Potential Cause 1: Incorrect Synthetic Strategy. You may have attempted a direct halogenation of an 8-substituted quinoline instead of building the ring from a pre-halogenated aniline. As detailed in the FAQs, this route is prone to producing isomeric mixtures.[2]

  • Solution 1: Adopt a Convergent Synthesis. The most robust solution is to restart the synthesis using 2-chloro-3-bromoaniline as your starting material. This locks in the 7,8-substitution pattern before the quinoline ring is ever formed. The workflow for this strategy is outlined below.

cluster_0 Problematic Route: Direct Halogenation cluster_1 Recommended Route: Convergent Synthesis start_A 8-Chloroquinoline reagent_A + Brominating Agent (e.g., NBS, Br2) start_A->reagent_A Electrophilic Aromatic Substitution product_A Mixture of Isomers (7-Bromo-8-chloro-) (5-Bromo-8-chloro-) reagent_A->product_A Poor Regiocontrol start_B 2-Chloro-3-bromoaniline reagent_B + Acrolein Precursor (Skraup/Doebner-von Miller) start_B->reagent_B Cyclization Reaction product_B This compound (Single Regioisomer) reagent_B->product_B High Regiocontrol

Caption: Comparison of synthetic routes to this compound.

  • Potential Cause 2: Impure Starting Material. Your 2-chloro-3-bromoaniline precursor may have been contaminated with other isomers (e.g., 3-bromo-4-chloroaniline).

  • Solution 2: Verify Precursor Purity. Before starting the reaction, rigorously confirm the identity and purity of your aniline starting material using analytical techniques such as GC-MS, HPLC, and ¹H & ¹³C NMR spectroscopy.

Q2: My Doebner-von Miller reaction yield is consistently low. How can I improve it?

  • Potential Cause 1: Polymerization of the Carbonyl Substrate. The acidic conditions required for the Doebner-von Miller reaction can promote the self-polymerization of the α,β-unsaturated carbonyl compound, consuming it in non-productive side reactions.[7]

  • Solution 1: Control Reagent Addition and Temperature.

    • Maintain a controlled reaction temperature, often starting at lower temperatures and gradually heating.

    • Add the α,β-unsaturated carbonyl (or its precursors, like acrolein diethyl acetal) slowly and sub-surface to the acidic aniline mixture to ensure it reacts quickly rather than polymerizing.[10]

    • Consider using a biphasic reaction medium, which can sequester the carbonyl compound in an organic phase, reducing polymerization and increasing yield.[7]

  • Potential Cause 2: Incomplete Cyclization. The final acid-catalyzed cyclization and dehydration step to form the aromatic quinoline ring can be a rate-limiting factor.[6]

  • Solution 2: Use a Stronger Dehydrating Agent/Catalyst. While sulfuric acid is traditional, other catalysts can be more effective. Polyphosphoric acid (PPA) is an excellent dehydrating agent and catalyst that can drive the cyclization to completion and improve yields.[6]

ParameterStandard Condition (H₂SO₄)Optimized Condition (PPA)Rationale
Catalyst Conc. Sulfuric AcidPolyphosphoric Acid (PPA)PPA is a superior dehydrating agent, promoting the final cyclization and aromatization steps more efficiently.[6]
Temperature Often high (100-140°C), can be exothermic.Can often be run at slightly lower or more controlled temperatures.Milder conditions can reduce charring and side-product formation.
Workup Requires careful quenching on ice.Also requires quenching, but can sometimes result in cleaner crude product.PPA can lead to less sulfonation side products.

Table 1: Comparison of Catalysts for Improving Cyclization Yield.

Q3: How can I definitively confirm that I have synthesized the 7-Bromo-8-chloro isomer and not another, such as 5-Bromo-8-chloroquinoline?

  • Challenge: Regioisomers have the same molecular weight, making them indistinguishable by standard mass spectrometry. Their similar polarities can also make chromatographic separation challenging.

  • Solution: Advanced Spectroscopic and Chromatographic Methods. A multi-step analytical approach is required for unambiguous identification.

start Synthesized Product (Unknown Isomer Mixture?) gcms GC-MS Analysis start->gcms Initial Purity Check lcms LC-MS/MS Analysis nmr 2D NMR Analysis (NOESY/HMBC) lcms->nmr For definitive proof of connectivity & regiochemistry reassess Isomeric Mixture Detected: Re-evaluate Synthesis lcms->reassess Multiple peaks with same m/z or fragmentation differences observed confirm Structure Confirmed: This compound nmr->confirm Correct correlations observed gcms->lcms If isomers co-elute or MS spectra are identical

Caption: Analytical workflow for the structural confirmation of haloquinoline isomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a superior method to GC-MS for this task. High-resolution LC can often separate the isomers.[11][12] Even if they co-elute, subjecting the parent ion (m/z 242.9 for C₉H₅BrClN) to collision-induced dissociation (CID) will generate fragmentation patterns. The relative intensities of the fragment ions can be unique to each isomer, allowing for their differentiation.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.

    • ¹H NMR: The coupling constants and chemical shifts of the aromatic protons (H-2, H-3, H-4, H-5, H-6) will be distinct for each isomer.

    • 2D NMR (NOESY/HMBC): These experiments provide definitive proof. For the 7-bromo-8-chloro isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton at C-5 and the proton at C-6. Crucially, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation from the proton at C-5 to the carbon at C-7 (C-Br) and C-4, but not to C-8 (C-Cl). This unambiguous connectivity map confirms the substitution pattern.

Recommended Experimental Protocol

This protocol describes a plausible Doebner-von Miller synthesis of this compound from 2-chloro-3-bromoaniline.

Materials:

  • 2-chloro-3-bromoaniline (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Acrolein diethyl acetal (1.2 eq)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add polyphosphoric acid (PPA) and heat to ~60°C with stirring to create a mobile liquid.

  • Addition of Aniline: Slowly add 2-chloro-3-bromoaniline (1.0 eq) to the warm PPA. Stir until a homogeneous solution is formed.

  • Addition of Carbonyl Source: Add the oxidizing agent to the mixture. Then, add acrolein diethyl acetal (1.2 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 60-70°C. Note: The in-situ hydrolysis of the acetal to acrolein is exothermic.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath as it is highly exothermic. The crude product will precipitate as a solid.

  • Extraction: Filter the solid precipitate and wash thoroughly with cold water. Alternatively, extract the neutralized mixture with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS/MS, and melting point analysis.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Bromo-8-chloroquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and scalable process.

The most common and scalable synthetic route to this compound involves a critical Sandmeyer reaction on an 8-aminoquinoline precursor. This transformation, while powerful, is notorious for its sensitivity to reaction conditions, especially during scale-up. This guide is structured around the key challenges you may encounter.

Overall Synthetic Workflow

The synthesis is logically approached in two main stages: the preparation of the key intermediate, 7-Bromo-8-aminoquinoline, followed by its conversion to the final product via a Sandmeyer reaction.

G A 8-Aminoquinoline B Electrophilic Bromination A->B NBS or Br₂ C 7-Bromo-8-aminoquinoline B->C D Diazotization (NaNO₂, aq. HBr/HCl, 0-5 °C) C->D E Aryl Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCl, heat) E->F G Crude this compound F->G H Purification (Recrystallization/Chromatography) G->H I Final Product H->I

Caption: Proposed synthetic workflow for this compound.

Part 1: Troubleshooting the Sandmeyer Reaction

The conversion of 7-Bromo-8-aminoquinoline to this compound is the most challenging step. Low yields, byproduct formation, and safety concerns are paramount.

FAQ 1: My Sandmeyer reaction yield is very low. What are the primary causes?

Low yields in a Sandmeyer reaction typically stem from three areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) catalyst.[1]

Troubleshooting Decision Tree:

G Start Low Yield Observed Q1 Is the Diazotization Complete? Start->Q1 Sol1 Incomplete Diazotization: - Test for excess nitrous acid with starch-iodide paper (should turn blue). - Ensure temperature is strictly 0-5 °C. - Check purity of NaNO₂ and amine starting material. Q1->Sol1 No Q2 Is there excessive foaming or dark tar formation? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Diazonium Salt Decomposition: - Maintain temperature at 0-5 °C throughout diazotization and prior to CuCl addition. - Use the diazonium salt immediately; do not let it warm up or sit for extended periods. - Ensure the reaction medium is sufficiently acidic. Q2->Sol2 Yes Q3 Is the Copper(I) Chloride solution fresh and active? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Catalyst Issues: - Prepare CuCl solution freshly before use. - Ensure the copper salt is fully dissolved before adding the diazonium salt solution. - Consider using a stoichiometric amount of copper salt, as is common practice for improved reactivity. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction.

Detailed Explanation:

  • Diazotization Check: The easiest way to verify complete diazotization is to use starch-iodide paper. A sample of the reaction mixture should produce an immediate blue-black color, indicating the presence of excess nitrous acid and, therefore, the complete consumption of the primary amine.[1]

  • Temperature Control: The aryl diazonium salt is thermally unstable. The diazotization step must be performed at 0-5°C to prevent decomposition.[1][2] On a larger scale, this requires a robust cooling system and potentially a slower addition rate of the sodium nitrite solution to manage the exothermic nature of the reaction.

  • Catalyst Activity: Copper(I) is the active catalyst.[1] If it has been oxidized to copper(II) through improper storage or handling, its catalytic activity will be significantly reduced. It is best practice to prepare the copper(I) chloride solution immediately before use.

FAQ 2: I'm observing significant amounts of an impurity that looks like a phenol. How can I prevent this?

The formation of 8-hydroxy-7-bromoquinoline is a classic side reaction caused by the reaction of the diazonium salt with water. This is especially problematic if the diazonium salt decomposes before it can react with the copper chloride.

Preventative Measures:

  • Strict Temperature Management: As mentioned, keeping the temperature below 5°C is critical. Any increase in temperature will accelerate the decomposition of the diazonium salt to the corresponding phenol.[3]

  • Sufficiently Acidic Conditions: The reaction should be run in a strongly acidic medium (e.g., HCl, HBr). The acid stabilizes the diazonium salt and suppresses the undesired reaction with water.

  • Efficient Mixing: On scale-up, poor mixing can lead to localized "hot spots" where the temperature rises, or areas where the concentration of the diazonium salt is high, leading to decomposition. Ensure your reactor is equipped with adequate agitation.

FAQ 3: What are the key safety considerations when scaling up this reaction?

The primary safety concern is the thermal instability of the aryl diazonium salt. In solid, dry form, diazonium salts can be explosive.

Core Safety Protocols:

  • NEVER Isolate the Diazonium Salt: The diazonium salt should always be prepared in solution and used immediately in the subsequent step.[4] Do not attempt to isolate it as a solid.

  • Control Exotherms: Both the diazotization and the copper-catalyzed decomposition are exothermic. Implement controlled, slow addition of reagents and ensure you have sufficient cooling capacity to maintain the target temperature. For larger scales, a semi-batch process (where the diazonium salt is added slowly to the hot copper solution) is recommended.

  • Quenching: Ensure a proper quenching procedure is in place to destroy any unreacted diazonium salt at the end of the reaction.

  • Off-Gassing: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to an appropriate scrubbing system.

ParameterRecommended ConditionRationale & Scale-Up Insight
Diazotization Temp. 0 – 5 °CPrevents premature decomposition of the unstable diazonium salt.[1][2] For large volumes, use a jacketed reactor with a reliable cooling system.
Reagent Addition Slow, subsurface addition of NaNO₂ solutionPrevents localized high concentrations and temperature spikes. Subsurface addition minimizes NOx gas release into the headspace.
Sandmeyer Temp. 50 – 100 °CDependent on substrate; higher temperatures facilitate the decomposition of the diazonium salt and reaction with CuCl.[5] A controlled ramp-up in temperature is advised.
Catalyst Freshly prepared CuClCopper(I) is the active species; Cu(II) is less effective. Avoid using old or potentially oxidized material.[1]
Atmosphere Inert (Nitrogen)While not always strictly necessary, an inert atmosphere can help prevent oxidation of the Cu(I) catalyst.

Table 1: Recommended Reaction Conditions for the Sandmeyer Step.

Part 2: Precursor Synthesis & Purification

FAQ 4: I am having trouble with the initial bromination of 8-aminoquinoline. How can I control the regioselectivity to favor the 7-bromo isomer?

The amino group at the 8-position is a strong activating group, directing electrophilic substitution to the ortho and para positions (5 and 7). Achieving high selectivity for the 7-position over the 5-position can be challenging.

Strategies for Improved Regioselectivity:

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent like chloroform can sometimes offer better selectivity compared to using elemental bromine (Br₂).[6]

  • Solvent and Temperature: Reaction conditions can influence the isomeric ratio. Running the reaction at lower temperatures may improve selectivity.

  • Purification: If a mixture of 5-bromo and 7-bromo isomers is formed, they will likely need to be separated by column chromatography, which can be difficult and costly on a large scale.[7] Optimizing the reaction to maximize the desired 7-bromo isomer is crucial for scalability.

FAQ 5: What is the most effective method for purifying the final this compound product on a large scale?

Purification aims to remove unreacted starting materials, the phenol byproduct, and any copper residues.

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).[8] Washing the organic layer with aqueous ammonia can help remove copper salts by forming a soluble copper-ammonia complex.

  • Recrystallization: This is often the most effective and scalable method for purifying the final product.[9] A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) must be identified at the lab scale. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: While effective for small quantities, silica gel chromatography is generally not ideal for large-scale production due to high solvent consumption and cost. It should be reserved for cases where recrystallization fails to provide the desired purity.[10]

References

Technical Support Center: Purification of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of 7-Bromo-8-chloroquinoline. Designed for researchers and drug development professionals, this document offers a framework for diagnosing purity issues and implementing effective purification strategies based on established chemical principles for halogenated quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While a specific synthesis for this compound is not detailed in readily available literature, we can infer potential impurities by examining common synthetic strategies for halogenated quinolines, such as the Gould-Jacobs reaction followed by halogenation steps.[1][2][3]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual precursors from the initial quinoline ring formation.

  • Reaction Intermediates: Incomplete conversion of intermediates, such as the corresponding 8-chloroquinolin-7-ol or 7-bromoquinolin-8-ol, depending on the halogenation sequence.

  • Isomeric By-products: Formation of regioisomers during the bromination or chlorination steps is a significant possibility. For instance, you might encounter isomers with bromine or chlorine at other positions on the quinoline ring. The separation of such isomers can be particularly challenging due to their similar polarities.[4]

  • Over-halogenated Species: Products containing additional bromine or chlorine atoms (e.g., di-bromo-chloro-quinolines).

  • Residual Reagents & Solvents: Traces of chlorinating agents (e.g., phosphorus oxychloride), brominating agents, or high-boiling point solvents used in the synthesis.[2]

  • Degradation Products: Halogenated quinolines can be sensitive to acidic conditions, potentially leading to decomposition, especially during silica gel chromatography.[4]

Q2: I'm observing poor separation between my product and an impurity during column chromatography. How can I improve the resolution?

A2: Achieving good separation, especially for closely related isomers, requires systematic optimization of your chromatographic conditions. Streaking or tailing of spots on a TLC plate is a common indicator of poor separation or interaction with the stationary phase.

Troubleshooting Strategies:

  • Mobile Phase Optimization: This is the most critical parameter. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for halogenated quinolines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[4][5]

    • Goal: Aim for an Rf value of approximately 0.3-0.4 for your target compound, with clear separation from impurities.

    • If spots are too high (high Rf): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., increase hexane content).[4]

    • If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase ethyl acetate content).

  • Stationary Phase Modification: The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing and potential degradation.[4]

    • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃).[4] This amine will block the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is often an excellent alternative for acid-sensitive basic compounds.[4]

  • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity of the eluent over the course of the separation. This technique is highly effective for separating compounds with a wide range of polarities.[4]

Experimental Protocols & Methodologies

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general framework for purifying this compound using flash column chromatography with options for troubleshooting common issues.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various mobile phase systems (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 4:1, 1:1).

    • Visualize the spots under UV light. Identify a solvent system that provides good separation and an Rf of ~0.3 for the product.

  • Column Packing:

    • Select an appropriate column size. A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.[4]

    • Prepare a slurry of silica gel in your chosen non-polar eluent.

    • (Optional but Recommended): If TLC shows tailing, add 1% triethylamine to your eluent before making the slurry.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, applying gentle pressure.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions on TLC plates to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow: Column Chromatography Troubleshooting

start Start: Poor Separation in Column Chromatography streaking Is there peak streaking/tailing on TLC? start->streaking rf_issue Is the Rf value optimal (~0.3)? streaking->rf_issue No add_amine Action: Add 1% Triethylamine to eluent to deactivate silica. streaking->add_amine Yes adjust_polarity Action: Adjust eluent polarity. Increase polar solvent for low Rf. Decrease polar solvent for high Rf. rf_issue->adjust_polarity No gradient Consider: Use a gradient elution for complex mixtures. rf_issue->gradient Yes add_amine->rf_issue use_alumina Alternative: Use neutral alumina as stationary phase. add_amine->use_alumina If still poor use_alumina->rf_issue adjust_polarity->gradient end End: Improved Separation gradient->end

Caption: Decision tree for troubleshooting column chromatography.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: The presence of persistent color often indicates highly conjugated impurities that are difficult to remove by chromatography or recrystallization alone. Activated charcoal is an effective adsorbent for such molecules.

Protocol 2: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the colored this compound in a suitable hot recrystallization solvent (e.g., ethanol, methanol/acetone mixture).[6][7]

  • Charcoal Addition: Add a very small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause vigorous bumping.

  • Heating: Gently boil the solution for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.[7]

  • Hot Filtration: This is a critical step. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. If the solution cools, your product may crystallize prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the pure, colorless crystals by filtration and wash with a small amount of cold solvent.

Note: Activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[7]

Q4: How do I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.

Technique Purpose Key Information Provided
TLC Qualitative Purity CheckA single spot suggests high purity.
HPLC Quantitative Purity AnalysisProvides a precise purity value (e.g., >99%) by peak area integration.[8][9]
NMR (¹H, ¹³C) Structural Confirmation & Impurity IDConfirms the chemical structure and can reveal the presence and structure of impurities.[1]
GC-MS Impurity ID & QuantificationIdentifies volatile impurities and confirms the molecular weight of the main component.[10]
Melting Point Purity AssessmentA sharp, narrow melting point range is indicative of a pure compound.

Visual Workflow: General Purification & Analysis

cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation crude Crude this compound tlc 1. TLC Analysis (Assess complexity & polarity) crude->tlc recrystallization Recrystallization (For high initial purity) tlc->recrystallization chromatography Column Chromatography (For complex mixtures/isomers) tlc->chromatography charcoal 2. Decolorization (Optional) (Activated Charcoal Treatment) recrystallization->charcoal chromatography->charcoal hplc HPLC (>98%?) charcoal->hplc nmr NMR (Structure OK?) charcoal->nmr ms MS (Correct Mass?) charcoal->ms mp Melting Point (Sharp?) charcoal->mp final_product Pure this compound

Caption: General workflow for purification and analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative, presents a unique analytical challenge due to the subtle yet significant influence of its substituent pattern on its physicochemical properties. This guide provides an in-depth comparison of analytical techniques for the robust characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogs to illustrate expected outcomes.

Introduction: The Importance of Unambiguous Characterization

This compound belongs to the quinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The precise placement of the bromo and chloro substituents on the quinoline scaffold dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, unambiguous structural confirmation and purity assessment are critical first steps in any research and development pipeline. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in achieving a comprehensive analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of connectivity and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: In the ¹H NMR spectrum of a substituted quinoline, the chemical shifts and coupling patterns of the aromatic protons are highly informative. For this compound, we would expect to see distinct signals for the five protons on the quinoline ring system. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause the protons to resonate at lower fields (higher ppm values) compared to benzene.

Expected ¹H NMR Spectral Features for this compound:

Proton PositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Rationale
H-2~8.8 - 9.0Doublet~4-5 Hz (J2,3)Deshielded by the adjacent nitrogen atom.
H-3~7.5 - 7.7Doublet of doublets~8-9 Hz (J3,4), ~4-5 Hz (J3,2)Coupled to both H-2 and H-4.
H-4~8.0 - 8.2Doublet~8-9 Hz (J4,3)Deshielded by the nitrogen and influenced by the peri-chloro substituent.
H-5~7.8 - 8.0Doublet~8-9 Hz (J5,6)Influenced by the electron-withdrawing effect of the quinoline nitrogen.
H-6~7.6 - 7.8Doublet~8-9 Hz (J6,5)Coupled to H-5.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

  • Data Acquisition: Record the ¹H NMR spectrum using standard parameters. Typically, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process analyze Integrate & Assign Signals process->analyze final final analyze->final Structural Confirmation

Caption: Workflow for structural elucidation using NMR spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the electronegativity of the attached atoms and their position within the aromatic system.

Expected ¹³C NMR Spectral Features for this compound:

We would anticipate nine distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbons directly bonded to the electronegative nitrogen (C-2, C-8a) and halogens (C-7, C-8) will be significantly deshielded and appear at higher ppm values. For comparison, data for the structurally similar 7-bromo-5-chloro-8-hydroxyquinoline is available[2].

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing evidence for its elemental composition. For halogenated compounds like this compound, the isotopic pattern observed in the mass spectrum is a highly reliable diagnostic tool.

Expertise & Experience: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) of this compound will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to confirm the presence of one bromine and one chlorine atom.

Expected Isotopic Pattern for the Molecular Ion of this compound (C₉H₅BrClN):

m/zIsotope CombinationExpected Relative Intensity
M⁷⁹Br, ³⁵Cl100%
M+1⁷⁹Br, ³⁵Cl (¹³C)~9.9%
M+2⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl~129%
M+3⁸¹Br, ³⁵Cl (¹³C) or ⁷⁹Br, ³⁷Cl (¹³C)~12.8%
M+4⁸¹Br, ³⁷Cl~31.5%

Note: The molecular weight of this compound is approximately 242.5 g/mol .

Illustrative Data: The mass spectrum of the related 7-bromo-5-chloro-8-hydroxyquinoline shows a clear molecular ion peak cluster, which can be referenced to predict the pattern for the target compound[3][4].

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and often provides rich fragmentation data that can be used for structural confirmation. Electrospray Ionization (ESI) is a softer ionization technique suitable for LC-MS, which typically yields a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection prep Prepare Sample Solution inject Inject into MS or LC-MS prep->inject ionize Select Ionization Technique (e.g., ESI, EI) inject->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ion Abundance analyze->detect final final detect->final Confirm Molecular Weight & Isotopic Pattern

Caption: Workflow for molecular weight confirmation using mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Trustworthiness: HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For the characterization of this compound, HPLC is essential for determining its purity and identifying any potential impurities from the synthesis.

Expertise & Experience: A reversed-phase HPLC method would be the most appropriate starting point for the analysis of this compound. The nonpolar nature of the stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) will allow for the effective separation of the target compound from more polar or less polar impurities.

Illustrative Data and Protocol: A detailed LC-MS/MS method has been developed for the related compound 7-bromo-5-chloroquinolin-8-ol, which provides a robust starting point for method development for this compound[2][5].

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A gradient elution is often preferred for analyzing samples with unknown purity. A typical gradient might start with a higher proportion of water (e.g., with 0.1% formic acid to improve peak shape) and ramp up to a higher proportion of organic solvent (e.g., acetonitrile).

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the quinoline ring system has strong absorbance (e.g., around 254 nm) is a common and effective method. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which can help in identifying impurities.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to an appropriate concentration for injection.

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be further investigated by collecting the fractions and analyzing them by MS and NMR.

Conclusion: A Multi-faceted Approach to Confident Characterization

The comprehensive characterization of this compound necessitates a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition with high confidence. HPLC is crucial for assessing the purity of the synthesized compound. While direct experimental data for this compound may be limited in the public domain, a thorough understanding of the principles of these analytical techniques, coupled with comparative data from closely related analogs, allows for a robust and scientifically sound characterization. This guide provides the foundational knowledge and practical insights for researchers to confidently analyze this and other novel halogenated quinoline derivatives.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 7-Bromo-8-chloroquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative, presents a unique analytical challenge due to the presence of two different halogen atoms. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this compound, offering field-proven insights and supporting experimental data. We will explore the nuances of ionization techniques, predict fragmentation patterns, and compare the utility of mass spectrometry against alternative analytical methods.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical in selecting the appropriate analytical strategy. While specific experimental data for this compound is not extensively published, we can infer its characteristics from related compounds like 7-bromo-5-chloro-8-hydroxyquinoline.[1][2][3][4] The quinoline core imparts a degree of aromatic stability and basicity due to the nitrogen atom. The presence of bromine and chlorine atoms significantly increases the molecule's mass and introduces a characteristic isotopic pattern that is invaluable in mass spectrometry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₉H₅BrClNBased on the chemical structure.
Molecular Weight~241.5 g/mol Calculated based on the atomic weights of its constituent elements.
PolarityModerately PolarThe nitrogen atom in the quinoline ring introduces polarity.
VolatilitySemi-volatileSuitable for both GC-MS and LC-MS techniques with appropriate method development.
UV AbsorbanceYesThe aromatic quinoline structure will exhibit UV absorbance, useful for HPLC-UV detection.

Mass Spectrometry of this compound: A Detailed Workflow

Mass spectrometry stands as a cornerstone technique for the structural confirmation of synthetic compounds. The choice of ionization source and analytical platform dictates the quality and nature of the data obtained.

Ionization Techniques: A Comparative Overview

The initial step in mass spectrometric analysis is the ionization of the analyte. The choice between "hard" and "soft" ionization techniques will determine the extent of fragmentation and the information that can be gleaned from the resulting spectrum.[5][6][7]

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[5] This is ideal for structural elucidation and library matching. For this compound, EI would likely produce a wealth of fragment ions, providing a detailed fingerprint of the molecule.

  • Chemical Ionization (CI): A softer ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduction.[5][6] This method typically results in less fragmentation and a more prominent molecular ion or pseudomolecular ion peak, which is crucial for determining the molecular weight.

  • Electrospray Ionization (ESI): A very soft ionization technique commonly coupled with liquid chromatography (LC-MS).[6][7] ESI is particularly well-suited for polar and thermally labile molecules. For this compound, ESI in positive ion mode would likely produce a protonated molecule, [M+H]⁺.

  • Atmospheric Pressure Photoionization (APPI): Another soft ionization technique that is effective for analyzing less polar compounds that may not ionize well by ESI.[6][8]

Experimental Workflow for Mass Spectrometric Analysis

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_inlet Inlet System cluster_ms Mass Spectrometer cluster_data Data Analysis Sample This compound (in suitable solvent) GC Gas Chromatography (GC) Sample->GC Volatile LC Liquid Chromatography (LC) Sample->LC Non-volatile/ Thermally labile IonSource Ionization Source (EI, CI, ESI, APPI) GC->IonSource LC->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pattern of this compound

In the absence of a published mass spectrum for this compound, we can predict its fragmentation based on established principles of mass spectrometry for halogenated and aromatic compounds.[9][10][11] The presence of bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens.

Proposed Fragmentation Pathway (Electron Ionization)

Fragmentation_Pathway M M⁺˙ m/z ~241/243/245 This compound F1 [M-Br]⁺ m/z ~162/164 Loss of Bromine radical M->F1 -Br• F2 [M-Cl]⁺ m/z ~206/208 Loss of Chlorine radical M->F2 -Cl• F5 C₉H₅N⁺˙ m/z 127 Loss of both halogens M->F5 -Br•, -Cl• F3 [M-Br-HCN]⁺ m/z ~135/137 Subsequent loss of HCN F1->F3 -HCN F4 [M-Cl-HCN]⁺ m/z ~179/181 Subsequent loss of HCN F2->F4 -HCN

Caption: A proposed electron ionization fragmentation pathway for this compound.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (approx.)Proposed FragmentInterpretation
241/243/245[C₉H₅BrClN]⁺˙Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom.
206/208[C₉H₅BrN]⁺Loss of a chlorine radical. Isotopic pattern for one Br atom will be present.
162/164[C₉H₅ClN]⁺˙Loss of a bromine radical. Isotopic pattern for one Cl atom will be present.
127[C₉H₅N]⁺˙Loss of both bromine and chlorine radicals, resulting in the quinoline radical cation.
100[C₈H₄N]⁺Further fragmentation of the quinoline ring.

For softer ionization techniques like ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ~242/244/246. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation through the loss of HBr and/or HCl.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point followed by mass analysis.High resolution, sensitive for volatile compounds, extensive spectral libraries for EI.[12][13]Requires analyte to be thermally stable and volatile.
LC-MS/MS Separation by polarity followed by mass analysis.Suitable for a wide range of polarities and thermally labile compounds, high sensitivity and selectivity.[14][15]Matrix effects can be a concern.[14]
Gas Chromatography with Electron Capture Detection (GC-ECD) Highly sensitive detection of electrophilic compounds.Extremely sensitive to halogenated compounds.[16]Not a confirmatory technique, provides no structural information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by polarity with detection by UV absorbance.Robust, widely available, good for quantitation.Lower sensitivity than MS, not structurally specific.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.

Experimental Protocols

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Scan Rate: 2 scans/second.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Further dilute as necessary.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Mode: Full scan (m/z 100-400) and product ion scan of the [M+H]⁺ precursor.

Conclusion

The analysis of this compound is best approached with a multi-faceted strategy. Gas chromatography-mass spectrometry with electron ionization is the preferred method for obtaining detailed structural information through fragmentation analysis. For sensitive quantification and analysis of complex mixtures, liquid chromatography-tandem mass spectrometry offers superior performance. Alternative techniques such as GC-ECD and HPLC-UV can serve as complementary methods for specific applications. By understanding the principles behind each technique and tailoring the experimental parameters to the analyte, researchers can confidently characterize this and other novel halogenated compounds.

References

A Comparative Guide to 7-Bromo-8-chloroquinoline and Other Quinoline Derivatives: A Structural and Reactivity Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide provides a comparative analysis of 7-Bromo-8-chloroquinoline, a lesser-explored dihalogenated derivative, with other key quinoline analogues. Due to the limited availability of direct experimental data for this compound, this guide will leverage established principles of organic chemistry and data from structurally related compounds to predict its chemical behavior and potential applications, offering valuable insights for researchers in drug discovery and organic synthesis.

The Quinoline Core: A Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring. This arrangement results in a unique electronic distribution that influences its reactivity and biological interactions. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the heterocyclic ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the carbocyclic (benzene) ring is more susceptible to electrophilic substitution. The diverse biological activities of quinoline derivatives stem from their ability to intercalate into DNA, inhibit key enzymes, and interact with various cellular receptors.[4]

Synthesis of Halogenated Quinolines: A General Overview

The synthesis of halogenated quinolines often involves multi-step sequences, starting with the construction of the quinoline core, followed by regioselective halogenation. A common and versatile method for constructing the quinoline ring is the Gould-Jacobs reaction.[5]

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 4-Hydroxyquinoline Intermediate Intermediate1->Intermediate2 Thermal Cyclization FinalProduct Halogenated Quinoline Intermediate2->FinalProduct Halogenation(s)

Caption: Generalized workflow for the synthesis of halogenated quinolines via the Gould-Jacobs reaction.

Comparative Analysis of this compound and Related Derivatives

This section will compare the predicted properties of this compound with experimentally determined data for 7-bromoquinoline, 8-chloroquinoline, and the di-substituted analogue, 7-Bromo-4-chloro-8-methylquinoline.

Table 1: Physicochemical Properties of Selected Quinolines
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Reported Melting Point (°C)
This compound (Predicted) C₉H₅BrClN242.50-
7-Bromoquinoline C₉H₆BrN208.0540-42
8-Chloroquinoline C₉H₆ClN163.6047-49[6]
7-Bromo-4-chloro-8-methylquinoline C₁₀H₇BrClN256.53-
Reactivity and Synthetic Utility

The reactivity of halogenated quinolines is largely dictated by the position and nature of the halogen substituents. The electron-withdrawing nature of the quinoline nitrogen activates halogens at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). Halogens on the carbocyclic ring are generally less reactive towards SNAr but are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]

Reactivity_Comparison cluster_7B8CQ This compound (Predicted) cluster_7B4CMQ 7-Bromo-4-chloro-8-methylquinoline C7_Br C7-Br: Suzuki Coupling C8_Cl C8-Cl: Less reactive to SNAr C4_Cl C4-Cl: Susceptible to SNAr C7_Br_2 C7-Br: Suzuki Coupling

Caption: Predicted differential reactivity of halogen substituents on quinoline derivatives.

This compound (Predicted):

  • C7-Bromo group: This position is expected to be amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[9]

  • C8-Chloro group: The chlorine at the 8-position is on the carbocyclic ring and adjacent to the nitrogen atom. While generally less reactive to SNAr than halogens at the 4-position, its reactivity might be influenced by the adjacent bromine and the nitrogen atom.[10] Steric hindrance from the peri-position could also play a role.

7-Bromo-4-chloro-8-methylquinoline:

  • C4-Chloro group: This position is highly activated towards nucleophilic aromatic substitution, making it a prime site for introducing amines, alcohols, and other nucleophiles to build molecular diversity.[2][7]

  • C7-Bromo group: Similar to the predicted reactivity for this compound, this bromine is a versatile handle for cross-coupling reactions.[2] The presence of the methyl group at the 8-position can sterically and electronically influence the reactivity at this site.[7]

7-Bromoquinoline and 8-Chloroquinoline: These mono-substituted quinolines serve as foundational models. The bromine in 7-bromoquinoline is primarily utilized in cross-coupling reactions.[11][12] The chlorine in 8-chloroquinoline is relatively unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or via metal catalysis.[10][13]

Potential Biological Activity: An Inferential Analysis

While no direct biological data exists for this compound, the known activities of related compounds provide a basis for speculation.

  • Anticancer Potential: Halogenated quinolines have demonstrated significant anticancer activity.[9][10][14] For instance, derivatives of 7-chloroquinoline have shown cytotoxic effects against various cancer cell lines, with their mechanism of action often linked to the inhibition of protein kinases.[10] The presence of two halogens on the this compound scaffold suggests it could be a promising starting point for the development of novel anticancer agents.[15]

  • Antimicrobial Properties: The quinoline core is central to many antimalarial drugs, such as chloroquine.[2] Halogenation has been shown to modulate the antimicrobial and antifungal activity of quinoline derivatives.[16][17] It is plausible that this compound could exhibit antimicrobial properties, a hypothesis that warrants experimental validation.

Table 2: Reported Biological Activities of Related Quinolines
Compound/Derivative ClassBiological ActivityTarget/Mechanism of Action (if known)Reference(s)
7-Chloroquinoline derivatives Anticancer, Antimalarial, Anti-inflammatoryKinase inhibition (e.g., EGFR, Aurora Kinases)[10][18]
Bromo-substituted 8-hydroxyquinolines Anticancer, AntimicrobialTopoisomerase I inhibition, Metal chelation[5][9]
Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines Antitumor (Leukemia)-[14]

Experimental Protocols: Foundational Synthetic Methodologies

The following protocols are generalized procedures for key transformations on the quinoline scaffold and can be adapted for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of a 4-Hydroxyquinoline Intermediate via Gould-Jacobs Reaction

This protocol is adapted from established procedures for the synthesis of substituted 4-hydroxyquinolines.[5]

  • Condensation: A mixture of the appropriately substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-140 °C for 1-2 hours. The ethanol formed during the reaction is removed under reduced pressure.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) preheated to ~250 °C. The reaction is maintained at this temperature for 30-60 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product. The solid is collected by filtration, washed with hexane, and dried.

Protocol 2: Chlorination of a 4-Hydroxyquinoline

This protocol describes the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.[19]

  • Reaction Setup: To the 4-hydroxyquinoline intermediate (1.0 eq.) is carefully added an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Reaction: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., sodium carbonate solution) to precipitate the 4-chloroquinoline product. The solid is collected by filtration, washed with water, and dried.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromoquinoline

This is a general protocol for the arylation of a bromoquinoline derivative.[7][9]

  • Reaction Setup: To a degassed reaction vessel, add the bromoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Add a degassed solvent system (e.g., toluene/water or dioxane/water). Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the scientific literature, this comparative guide provides a framework for predicting its synthesis, reactivity, and potential biological applications based on well-established chemical principles and data from structurally similar quinoline derivatives. The dihalogenated nature of this compound presents intriguing possibilities for orthogonal functionalization, with the C7-bromo position being a prime candidate for cross-coupling reactions and the C8-chloro position offering a potential, albeit more challenging, site for modification. The insights provided herein are intended to stimulate further experimental investigation into this and other under-explored quinoline derivatives, with the ultimate goal of unlocking new therapeutic agents for a range of diseases.

References

A Comparative Guide to the Reactivity of 7-Bromo-8-chloroquinoline and 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive comparison of the chemical reactivity of 7-bromo-8-chloroquinoline and its parent compound, 8-chloroquinoline. By elucidating the electronic and steric factors that govern their behavior in key synthetic transformations, this guide aims to empower chemists to make informed decisions in the design and execution of synthetic routes involving these valuable heterocyclic scaffolds.

Introduction: Understanding the Structural Nuances

At first glance, this compound and 8-chloroquinoline are closely related structures. However, the addition of a bromine atom at the 7-position introduces profound changes in the molecule's electronic distribution and steric profile, leading to significant and synthetically useful differences in reactivity. The quinoline core itself, with its electron-deficient pyridine ring, sets the stage for specific reaction pathways. The nitrogen atom exerts a strong electron-withdrawing inductive effect, influencing the entire ring system.

This guide will dissect the reactivity of these two compounds across three major classes of chemical reactions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C8-position.

  • Palladium-Catalyzed Cross-Coupling Reactions , highlighting the differential reactivity of the C-Br and C-Cl bonds.

  • Metalation Reactions , exploring the influence of the C7-substituent on directed ortho-metalation pathways.

By understanding these differences, researchers can strategically leverage the unique properties of each molecule to achieve selective functionalization and build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing haloquinolines. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[1][2]

Theoretical Considerations

For both molecules, the primary site for SNAr is the carbon bearing the chlorine atom (C8). However, the reactivity at this position is a delicate balance of electronic activation and steric hindrance.

  • Electronic Effects: The nitrogen atom activates the quinoline ring towards nucleophilic attack. In this compound, the additional bromine atom at C7 exerts a further electron-withdrawing inductive effect, which should, in principle, increase the electrophilicity of C8 and accelerate the rate of nucleophilic attack.

  • Steric Effects: The 8-position on the quinoline ring is sterically hindered due to its proximity to the peri-hydrogen at C1 (on the carbocyclic ring in the parent quinoline) and the nitrogen atom's lone pair.[1] This steric congestion can impede the approach of nucleophiles. The presence of a bromine atom at C7 in this compound further exacerbates this steric crowding, potentially counteracting the electronic activation.

Reactivity Comparison

Direct comparative kinetic studies are sparse in the literature, but based on established principles, we can predict the relative reactivities. While the C7-bromo substituent electronically activates the C8 position, the increased steric hindrance is often the dominant factor, especially with bulky nucleophiles. Therefore, 8-chloroquinoline may react faster in some cases, although both substrates typically require forcing conditions for SNAr at the C8 position.[1]

Reaction TypeSubstrateTypical NucleophileConditionsExpected Outcome
Hydrolysis 8-ChloroquinolineNaOH (aq)High Temperature (200-250 °C), High PressureGood yield of 8-hydroxyquinoline.[1]
Hydrolysis This compoundNaOH (aq)High Temperature, High PressureReaction is feasible but may require optimization due to competing steric and electronic effects.
Amination 8-ChloroquinolineAmmonia, AminesHigh Temperature/PressureLow to moderate yields; reactivity is highly dependent on the nucleophile's steric bulk.[1]
Amination This compoundAmmonia, AminesHigh Temperature/PressureLikely requires more forcing conditions or specialized catalysts compared to less hindered chloroquinolines.
Experimental Protocol: Hydrolysis of 8-Chloroquinoline

This protocol describes the conversion of 8-chloroquinoline to 8-hydroxyquinoline, a widely used chelating agent, via a high-temperature SNAr reaction.[1]

Materials:

  • 8-Chloroquinoline (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (5.0 eq)

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • High-pressure autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with 8-chloroquinoline (1.0 eq) and an aqueous solution of sodium hydroxide (5.0 eq in 10 volumes of water).

  • Seal the reactor and heat the mixture to 220 °C with vigorous stirring. Maintain this temperature for 6-8 hours.

  • Caution: The reaction is under high pressure and temperature. Ensure the reactor is properly rated and operated behind a safety shield.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Slowly neutralize the mixture by adding concentrated HCl until the pH is approximately 7. The product, 8-hydroxyquinoline, will precipitate as a solid.

  • Isolate the crude product by filtration, washing with cold water.

  • The product can be further purified by recrystallization from ethanol or by sublimation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. Here, the difference between the two molecules is not subtle but rather a stark demonstration of orthogonal reactivity.

Theoretical Basis: The Halogen Reactivity Ladder

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura[3] or Heck[4] reactions, the first and often rate-limiting step is the oxidative addition of the organohalide to the Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength, leading to a well-established reactivity trend:

C-I > C-Br > C-OTf >> C-Cl [3]

This reactivity difference is the cornerstone of selective cross-coupling strategies. Aryl bromides are significantly more reactive than aryl chlorides, the latter often requiring specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1][5]

Reactivity Comparison: A Case for Orthogonal Synthesis
  • 8-Chloroquinoline: As an aryl chloride, this substrate is relatively unreactive in standard cross-coupling reactions. Achieving good yields requires carefully optimized conditions, including highly active palladium catalysts, specific ligands, and often higher reaction temperatures.[1] The steric hindrance at the 8-position further complicates the reaction, potentially requiring less bulky coupling partners.

  • This compound: This molecule possesses two different halogen handles, making it an ideal substrate for selective, sequential functionalization. The C7-Br bond will readily participate in cross-coupling reactions under conditions where the C8-Cl bond remains completely untouched. This allows for the introduction of a diverse range of substituents at the 7-position. The resulting 7-substituted-8-chloroquinoline can then be subjected to a second, more forcing cross-coupling reaction or an SNAr reaction at the 8-position. This orthogonal reactivity is a significant advantage in synthetic design.[6]

Reaction TypeSubstrateCoupling PartnerCatalyst SystemExpected Outcome
Suzuki Coupling 8-ChloroquinolineArylboronic acidPd(OAc)₂, Bulky Ligand (e.g., SPhos)Requires forcing conditions; moderate to good yields.
Suzuki Coupling This compoundArylboronic acidPd(PPh₃)₄, Na₂CO₃Selective coupling at C7. High yield of 7-aryl-8-chloroquinoline. C8-Cl bond is preserved.[6]
Heck Reaction 8-ChloroquinolineAlkene (e.g., n-butyl acrylate)Pd(OAc)₂, P(o-tol)₃Challenging reaction; requires optimization.
Heck Reaction This compoundAlkene (e.g., n-butyl acrylate)Pd(OAc)₂, P(o-tol)₃Selective coupling at C7. Good yield of the 7-alkenyl-8-chloroquinoline.

Visualization: Orthogonal Functionalization Workflow

G cluster_0 Sequential Functionalization of this compound start This compound step1 7-Aryl-8-chloroquinoline start->step1 Suzuki Coupling (ArB(OH)₂, Pd Cat.) Selective at C7-Br step2a 7-Aryl-8-aminoquinoline step1->step2a SNAr (Amine, High T) at C8-Cl step2b 7-Aryl-8-aryl'-quinoline step1->step2b Suzuki Coupling (Ar'B(OH)₂, Pd Cat.) Forcing Conditions at C8-Cl

Caption: Orthogonal synthesis using this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-8-methylquinoline

While this protocol is for a related substrate, the principles are directly applicable to this compound, demonstrating the selective reactivity of the C-Br bond.[6]

Materials:

  • 7-Bromo-4-chloro-8-methylquinoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand

  • Sodium carbonate (Na₂CO₃, 3.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Nitrogen or Argon source

Procedure:

  • To a reaction flask, add 7-bromo-4-chloro-8-methylquinoline (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Flush the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (Toluene/Ethanol/Water).

  • Add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and the ligand, PPh₃ (0.1 eq).

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-aryl-4-chloro-8-methylquinoline.

Directed Metalation Reactions

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic and heteroaromatic rings. The reaction relies on a "directing group" (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base and directs deprotonation at an adjacent ortho position.[7]

Theoretical Basis: Nitrogen as a Directing Group

The quinoline nitrogen atom is an effective directing group. In the absence of other directing groups or highly acidic protons, it will direct metalation to the C2 or, more commonly, the C8 position. For 8-substituted quinolines, the nitrogen directs deprotonation to the C7 position. However, when a halogen is present, a competing pathway, halogen-metal exchange, can occur. The propensity for halogen-metal exchange with alkyllithium reagents generally follows the order:

I > Br > Cl >> F

Reactivity Comparison: Deprotonation vs. Halogen-Metal Exchange
  • 8-Chloroquinoline: When treated with a strong lithium amide base like LDA (which minimizes halogen-metal exchange), the quinoline nitrogen directs deprotonation to the C7 position. The resulting 7-lithio-8-chloroquinoline can be trapped with various electrophiles, providing a route to 7,8-disubstituted quinolines. With alkyllithiums like n-BuLi, a mixture of C7-deprotonation and slower Cl-Li exchange might occur.

  • This compound: The situation here is markedly different. The C7 position is blocked. Furthermore, the C-Br bond is highly susceptible to halogen-metal exchange. Upon treatment with an alkyllithium reagent like n-BuLi or t-BuLi, a rapid Br-Li exchange is the overwhelmingly favored pathway. This generates a 7-lithio-8-chloroquinoline intermediate, which is the same intermediate formed from the DoM of 8-chloroquinoline. This provides a complementary and often more efficient route to this key intermediate. Direct deprotonation at other positions is unlikely.

Visualization: Divergent Metalation Pathways

G cluster_0 Metalation of 8-Chloroquinoline cluster_1 Metalation of this compound A 8-Chloroquinoline B 7-Lithio-8-chloroquinoline A->B DoM (LDA, -78 °C) C 7-E-8-chloroquinoline B->C Quench (E+) X This compound Y 7-Lithio-8-chloroquinoline X->Y Halogen-Metal Exchange (n-BuLi, -78 °C) Z 7-E-8-chloroquinoline Y->Z Quench (E+)

Caption: Metalation routes to 7-substituted-8-chloroquinolines.

Summary and Conclusion

The presence of a bromine atom at the 7-position dramatically alters the synthetic utility of the 8-chloroquinoline scaffold. While both molecules can undergo SNAr at the C8 position, the key differences lie in their behavior in cross-coupling and metalation reactions.

Feature8-ChloroquinolineThis compound
SNAr at C8 Feasible under forcing conditions; sterically hindered.Feasible; influenced by competing steric and electronic effects from C7-Br.
Cross-Coupling Challenging; requires highly active catalysts for the C-Cl bond.Orthogonal Reactivity. Highly selective coupling at the more reactive C-Br bond.
Metalation Directed ortho-metalation at C7 with LDA.Rapid Halogen-Metal Exchange at C7 with n-BuLi.
Synthetic Utility Precursor to 8-substituted quinolines.Versatile platform for sequential, site-selective functionalization at C7 and C8.

References

A Comparative Analysis of the Biological Activity of 7-Bromo-8-chloroquinoline and Other Haloquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The introduction of halogen substituents onto this heterocyclic system can profoundly influence its physicochemical properties and pharmacological effects. This guide provides an in-depth comparison of the biological activity of 7-Bromo-8-chloroquinoline with other key haloquinolines, offering insights into their potential as antimicrobial and anticancer agents. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes existing data on structurally related haloquinolines to provide a valuable resource for researchers in the field.

The Versatile Haloquinoline Scaffold: A Hub of Biological Activity

Haloquinolines, particularly 8-hydroxyquinoline derivatives, are known to exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer effects[1][2]. The nature and position of the halogen atoms on the quinoline ring are critical determinants of their biological efficacy and mechanism of action[3]. These compounds often exert their effects through mechanisms such as the inhibition of key cellular enzymes, disruption of DNA replication, and induction of programmed cell death.

Comparative Anticancer Activity of Haloquinolines

Numerous haloquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis[4][5][6][7].

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-studied haloquinoline, has shown anticancer activity through various mechanisms, including the inhibition of proteasome activity and targeting zinc to lysosomes[9].

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Haloquinolines

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon adenocarcinoma)15.0[3]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[3]
HeLa (human cervical cancer)59.5[3]
HT29 (human colon adenocarcinoma)36.6[3]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3]
HeLa (human cervical cancer)24.1[3]
HT29 (human colon adenocarcinoma)26.2[3]
7-chloroquinolinehydrazone derivativeVarious (NCI-60 panel)Submicromolar GI50[10]

Note: The presented data is for a variety of halo-substituted quinoline derivatives and direct comparison should be made with caution due to different substitution patterns and experimental conditions.

Comparative Antimicrobial Activity of Haloquinolines

Haloquinolines, particularly the fluoroquinolones, are a well-established class of antibiotics[3]. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[11][12][13]. This leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Derivatives of 8-hydroxyquinoline have demonstrated broad-spectrum antibacterial and antifungal activity[14]. The presence of halogens can enhance this activity. For example, bihalogenated 8-hydroxyquinolines like cloxyquin (5-chloroquinolin-8-ol) have shown activity against Mycobacterium tuberculosis[15].

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Haloquinolines

CompoundMicrobial StrainMIC (µg/mL)Reference
8-hydroxyquinoline derivativesE. coli, S. aureus, V. parahaemolyticus, P. aeruginosaVariable (some <10)[16]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosisNot specified[15]
Fluoroquinolones (general)Gram-positive and Gram-negative bacteriaVariable[11]

Note: This table presents a general overview. Specific MIC values vary greatly depending on the compound and the microbial strain.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, detailed protocols for assessing the anticancer and antimicrobial activities of this compound and other haloquinolines are provided below.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • This compound and other test haloquinolines

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add test compounds (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound and other test haloquinolines

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare serial dilutions of haloquinoline in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24h C->D E Observe for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Putative Mechanisms of Action of Haloquinolines

The biological activities of haloquinolines are underpinned by their interactions with critical cellular pathways.

Anticancer Mechanism

In cancer cells, haloquinolines can induce apoptosis through the inhibition of topoisomerase II, leading to DNA double-strand breaks. This damage activates cell cycle checkpoints and ultimately triggers the apoptotic cascade.

Anticancer_Mechanism cluster_drug Haloquinoline cluster_cell Cancer Cell Drug This compound (or other haloquinoline) TopoII Topoisomerase II Drug->TopoII inhibition DNA_Replication DNA Replication DSB DNA Double-Strand Breaks DNA_Replication->DSB errors lead to CellCycleArrest Cell Cycle Arrest (G2/M phase) DSB->CellCycleArrest activates Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Caption: Proposed anticancer mechanism of haloquinolines.

Antimicrobial Mechanism

In bacteria, haloquinolines target DNA gyrase and topoisomerase IV, enzymes that are vital for maintaining DNA topology during replication. Inhibition of these enzymes leads to the accumulation of DNA supercoils and strand breaks, which is lethal to the bacteria.

Antimicrobial_Mechanism cluster_drug Haloquinoline cluster_bacterium Bacterial Cell Drug This compound (or other haloquinoline) Gyrase DNA Gyrase Drug->Gyrase inhibition TopoIV Topoisomerase IV Drug->TopoIV inhibition DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Replication DNA Replication Gyrase->DNA_Replication required for TopoIV->DNA_Replication required for CellDeath Bacterial Cell Death DNA_Replication->CellDeath inhibition leads to

Caption: Proposed antimicrobial mechanism of haloquinolines.

Conclusion and Future Directions

While direct comparative data on the biological activity of this compound is still emerging, the analysis of structurally related haloquinolines provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of both bromine and chlorine at positions 7 and 8, respectively, suggests a unique electronic and steric profile that warrants further exploration.

Future research should focus on the synthesis of this compound and its systematic evaluation against a broad panel of cancer cell lines and microbial pathogens. Head-to-head comparisons with other well-characterized haloquinolines under standardized assay conditions will be crucial to elucidate its specific structure-activity relationships and therapeutic potential. Mechanistic studies to identify its precise molecular targets and signaling pathways will further guide its development as a novel therapeutic candidate.

References

A Comparative Analysis of Synthetic Routes to 7-Bromo-8-chloroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-8-chloroquinoline in Medicinal Chemistry

Substituted quinolines are a cornerstone in the edifice of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The precise placement of halogen atoms on the quinoline scaffold provides medicinal chemists with powerful tools to modulate the electronic and steric properties of molecules, thereby fine-tuning their pharmacological profiles. This compound is a valuable building block in this context, offering two distinct halogenated sites for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comparative analysis of three plausible synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Two-Step Synthesis from 8-Hydroxyquinoline

This route is arguably the most straightforward and likely the highest-yielding approach, proceeding via the selective bromination of readily available 8-hydroxyquinoline, followed by the conversion of the hydroxyl group to a chloro group.

Mechanistic Rationale

The initial step leverages the activating and ortho-, para-directing effect of the hydroxyl group in electrophilic aromatic substitution. The hydroxyl group strongly activates the quinoline ring, facilitating bromination. The steric hindrance at the C7 position is less than at the C5 position, and the electronic properties of the quinoline ring system favor substitution at the 7-position, leading to the desired 7-bromo-8-hydroxyquinoline intermediate. The subsequent chlorination of the phenolic hydroxyl group is a nucleophilic substitution reaction, typically proceeding through the formation of a more reactive intermediate. Reagents like phosphorus oxychloride (POCl₃) or thyl chloride (SOCl₂) are effective for this transformation.

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinolin-8-ol

A well-established method for the selective bromination of 8-hydroxyquinoline involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[2]

  • Procedure: To a stirred solution of 8-hydroxyquinoline (1 equivalent) in chloroform, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is evaporated under reduced pressure and washed with water to yield crude 7-bromoquinolin-8-ol.

  • The crude product can be further purified by washing with hexane and diethyl ether to afford a white solid with a reported yield of 85%.[1]

Step 2: Synthesis of this compound

The conversion of the 8-hydroxyl group to a chloro group can be achieved using phosphorus oxychloride (POCl₃), a common and effective reagent for this type of transformation.[3]

  • Procedure: In a well-ventilated fume hood, carefully add 7-bromoquinolin-8-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualization of Route 1

Route 1 8-Hydroxyquinoline 8-Hydroxyquinoline 7-Bromoquinolin-8-ol 7-Bromoquinolin-8-ol 8-Hydroxyquinoline->7-Bromoquinolin-8-ol NBS, Chloroform This compound This compound 7-Bromoquinolin-8-ol->this compound POCl3, Reflux

Caption: Synthetic pathway for Route 1.

Route 2: Direct Bromination of 8-Chloroquinoline

This approach offers a more direct, one-step synthesis from commercially available 8-chloroquinoline. However, the success of this route is critically dependent on the regioselectivity of the electrophilic bromination.

Mechanistic Rationale

The chloro group at the 8-position is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution. This means that the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the chloro group, which are the 7- and 5-positions, respectively. The deactivating nature of the chlorine atom will make the reaction slower compared to the bromination of an activated ring. The ratio of the 7-bromo to the 5-bromo isomer will depend on a combination of steric and electronic factors, and controlling the reaction conditions is crucial to favor the desired 7-bromo isomer.

Experimental Protocol

A general procedure for the bromination of a substituted quinoline using N-bromosuccinimide (NBS) is as follows:

  • Procedure: To a solution of 8-chloroquinoline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane, add N-bromosuccinimide (1-1.2 equivalents) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified period, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining bromine.

  • The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The resulting isomeric mixture of 5-bromo-8-chloroquinoline and this compound would require careful separation, likely through column chromatography or fractional crystallization.

Visualization of Route 2

Route 2 8-Chloroquinoline 8-Chloroquinoline Mixture of isomers Mixture of isomers 8-Chloroquinoline->Mixture of isomers NBS, H2SO4 or CH2Cl2 This compound This compound Mixture of isomers->this compound Separation 5-Bromo-8-chloroquinoline 5-Bromo-8-chloroquinoline Mixture of isomers->5-Bromo-8-chloroquinoline Separation

Caption: Synthetic pathway for Route 2.

Route 3: De Novo Synthesis from 3-Bromo-2-chloroaniline

This route involves the construction of the quinoline ring system from a pre-functionalized aniline precursor. Two classical named reactions, the Skraup synthesis and the Gould-Jacobs reaction, are considered for this approach.

Mechanistic Rationale

Skraup Synthesis: This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4] The glycerol is first dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized to the aromatic quinoline. The presence of two deactivating halogen substituents on the aniline starting material may necessitate harsh reaction conditions and could lead to lower yields.

Gould-Jacobs Reaction: This reaction provides a milder alternative for the synthesis of 4-hydroxyquinolines.[5] It involves the condensation of an aniline with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, followed by thermal cyclization.[6] The resulting 4-hydroxyquinoline can then be chlorinated at the 4-position and would require an additional step for the introduction of the 8-chloro substituent, making this a less direct approach for the target molecule. A more direct Gould-Jacobs approach would start with an aniline that already contains the desired substitution pattern.

Experimental Protocols

Starting Material Synthesis: 3-Bromo-2-chloroaniline

3-Bromo-2-chloroaniline can be synthesized from 1-bromo-2-chloro-3-nitrobenzene by reduction.[7][8]

  • Procedure: A mixture of 1-bromo-2-chloro-3-nitrobenzene (1 equivalent) and stannous chloride (SnCl₂) (5 equivalents) in ethanol is refluxed for 3 hours.[7]

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford 3-bromo-2-chloroaniline.[8]

Skraup Synthesis of this compound

  • Procedure: In a flask equipped with a reflux condenser, carefully mix 3-bromo-2-chloroaniline (1 equivalent), glycerol (3-4 equivalents), and an oxidizing agent like nitrobenzene (1.2 equivalents).

  • Slowly add concentrated sulfuric acid with cooling and stirring.

  • Heat the mixture, often in the presence of a moderator like ferrous sulfate to control the exothermic reaction, to around 140-150°C for several hours.[9]

  • After cooling, the reaction mixture is diluted with water and neutralized with a base.

  • The product is then isolated by steam distillation or solvent extraction.

  • Purification is typically achieved by chromatography or recrystallization.

Visualization of Route 3 (Skraup Synthesis)

Route 3 3-Bromo-2-chloroaniline 3-Bromo-2-chloroaniline This compound This compound 3-Bromo-2-chloroaniline->this compound Glycerol, H2SO4, Oxidizing agent

Caption: Synthetic pathway for Route 3.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 8-HydroxyquinolineRoute 2: From 8-ChloroquinolineRoute 3: From 3-Bromo-2-chloroaniline (Skraup)
Number of Steps 21 (plus separation)1 (plus starting material synthesis)
Starting Material Availability 8-Hydroxyquinoline is readily available and relatively inexpensive.8-Chloroquinoline is commercially available.3-Bromo-2-chloroaniline requires a separate synthesis.
Regioselectivity High selectivity in the bromination step.Potentially low selectivity, leading to a mixture of isomers requiring separation.The Skraup reaction with a substituted aniline generally gives a single quinoline product.
Reaction Conditions Generally mild to moderate conditions.Can require strong acids and careful temperature control.Often harsh conditions (strong acid, high temperature) and can be exothermic.
Expected Yield High overall yield is expected due to high selectivity in each step.The yield of the desired isomer may be low, depending on the isomeric ratio.Skraup reactions often give moderate to low yields, especially with deactivated anilines.
Purification Straightforward purification of intermediates and the final product.Requires careful separation of isomers, which can be challenging.Purification can be complex due to the formation of byproducts under harsh conditions.
Scalability Readily scalable.Scalability may be limited by the efficiency of the isomeric separation.The exothermic nature of the Skraup reaction can pose challenges for large-scale synthesis.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, starting from 8-hydroxyquinoline, emerges as the most reliable and efficient method for the synthesis of this compound. This two-step approach offers high regioselectivity in the critical bromination step, leading to a cleaner reaction profile and a higher overall yield of the desired product. The reaction conditions are generally manageable, and the purification procedures are straightforward, making it a highly practical choice for both laboratory-scale synthesis and potential scale-up.

Route 2, while attractive for its directness, is hampered by the likely formation of an isomeric mixture that would necessitate a potentially difficult and costly separation process. The uncertainty in the regioselectivity of the bromination of 8-chloroquinoline makes this route less predictable and potentially less efficient.

Route 3, the de novo synthesis via the Skraup reaction, is a viable but likely less efficient alternative. The harsh reaction conditions and the need to synthesize the starting aniline add to the complexity and potential for lower yields and purification challenges.

For researchers and drug development professionals seeking a dependable and high-yielding synthesis of this compound, the two-step sequence commencing with 8-hydroxyquinoline is the recommended and most scientifically sound approach.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 7-Bromo-8-chloroquinoline, a halogenated quinoline derivative often used in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to move beyond generic safety data and provide a framework of operational excellence. The procedures outlined below are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not a separate checklist.

The Foundational Principle: A Proactive Hazard Assessment

Before any work begins, a thorough understanding of the compound's toxicological and physical hazards is essential. This compound is a potent chemical for which comprehensive toxicological data is not yet available. Therefore, we must operate under the precautionary principle, treating it as a potentially hazardous substance.

Known Hazards:

  • Acute Toxicity: While specific data is limited, analogous halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It is expected to cause skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust.

This initial assessment dictates every subsequent step. The core principle is containment —preventing the compound from coming into contact with personnel or being released into the laboratory environment.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.

Hazard Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (Weighing, Aliquoting)Chemical safety goggles with side shields AND a face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant lab coat (fully buttoned) with closed-toe shoesNIOSH-approved N95 respirator (or higher)
Handling Solutions (Transferring, Reactions)Chemical safety goggles with side shieldsNitrile or Neoprene glovesChemical-resistant lab coat (fully buttoned) with closed-toe shoesNot required if handled within a certified chemical fume hood
The "Why" Behind the Choices:
  • Eye/Face Protection: The combination of goggles and a face shield when handling the solid powder provides comprehensive protection from airborne particulates that could bypass the seal of goggles alone.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for incidental contact. For prolonged handling or when preparing solutions, double-gloving provides an extra layer of security. Always inspect gloves for tears or pinholes before use.

  • Respiratory Protection: The primary risk when handling the solid is the inhalation of fine dust particles. An N95 respirator is the minimum requirement to mitigate this risk. All work with the solid compound should ideally be performed in a ventilated enclosure, such as a powder-containment hood or a chemical fume hood, to minimize aerosolization.

Operational Workflow: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize exposure at every stage. The process begins with preparation and ends with decontamination, ensuring a closed loop of safety.

Preparation and Weighing
  • Designate an Area: Cordon off a specific area for handling, preferably within a certified chemical fume hood or a powder-containment hood.

  • Assemble Materials: Before retrieving the chemical, gather all necessary equipment: spatulas, weigh paper/boats, secondary containers, and pre-labeled vials for the final solution.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing the Compound:

    • Perform all weighing operations on a draft-shielded balance inside the designated containment area.

    • Use a micro-spatula to minimize the aerosolization of the powder.

    • Carefully transfer the weighed solid into a tared, sealable container.

    • Immediately cap the container after weighing.

  • Initial Cleanup: Gently wipe down the spatula, balance, and surrounding surfaces with a damp paper towel to collect any residual dust. Dispose of this towel as hazardous waste.

Solubilization and Transfer
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed solid using a pipette or syringe.

  • Mixing: Cap the container and mix gently by swirling or using a vortex mixer until the solid is fully dissolved. Avoid sonication, which can generate aerosols.

  • Transfer: Use a clean pipette to transfer the solution to the reaction vessel or storage container.

The following diagram illustrates this safe handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Hood) cluster_final Final Steps prep_area 1. Designate Area (Fume Hood) gather_tools 2. Assemble All Equipment prep_area->gather_tools don_ppe 3. Don Full PPE (Goggles, Face Shield, Gloves, Coat, Respirator) gather_tools->don_ppe weigh 4. Weigh Solid (Draft Shield) don_ppe->weigh transfer_solid 5. Transfer to Sealable Container weigh->transfer_solid cleanup_1 6. Initial Cleanup (Wipe Surfaces) transfer_solid->cleanup_1 add_solvent 7. Add Solvent & Dissolve cleanup_1->add_solvent transfer_solution 8. Transfer Solution to Vessel add_solvent->transfer_solution decon 9. Decontaminate & Doff PPE transfer_solution->decon

Caption: Workflow for weighing and solubilizing this compound.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Solid Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the contaminated absorbent into a sealed, labeled hazardous waste container.

Decontamination and Disposal: Closing the Loop

Proper disposal is a critical and non-negotiable part of the experimental process. All waste generated from handling this compound is considered hazardous.

Disposal Plan
  • Segregate Waste: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, and any un-rinsed empty stock bottles.

    • Liquid Waste: Unused solutions and the first two solvent rinses from any contaminated glassware.

  • Glassware Decontamination:

    • Rinse all contaminated glassware (beakers, vials, spatulas) twice with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as hazardous liquid waste.

    • Subsequent rinses can be handled as normal laboratory glassware washing.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Gloves should be removed last.

  • Final Disposal: All waste containers must be collected by your institution's Environmental Health and Safety (EHS) department for proper disposal according to local and federal regulations. Never pour halogenated compounds down the drain.

This disposal workflow ensures that hazardous materials are properly contained and managed.

cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_decon Decontamination cluster_final_disposal Final Disposal gloves Contaminated Gloves, Wipes, Weigh Paper solid_waste Solid Hazardous Waste Container gloves->solid_waste solutions Excess Solutions, Reaction Quench liquid_waste Liquid Hazardous Waste Container (Halogenated) solutions->liquid_waste glassware Contaminated Glassware (Beakers, Pipettes) rinse1 Rinse Glassware (x2) Collect Rinse glassware->rinse1 ehs Arrange Pickup by EHS Department solid_waste->ehs liquid_waste->ehs rinse1->liquid_waste Rinsate wash Wash Glassware Normally rinse1->wash

Caption: Waste segregation and disposal workflow for this compound.

By integrating these detailed safety and handling protocols into your standard operating procedures, you ensure the protection of all laboratory personnel and maintain the integrity of your research environment. Safety is not a barrier to discovery; it is the foundation upon which successful and reproducible science is built.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-8-chloroquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-8-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.